JNJ525
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H30N8 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
4-N-benzyl-4-N-[2-[3-(2-piperazin-1-ylpyrimidin-5-yl)phenyl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H30N8/c32-30-34-14-13-29(37-30)39(22-23-7-2-1-3-8-23)28-12-5-4-11-27(28)25-10-6-9-24(19-25)26-20-35-31(36-21-26)38-17-15-33-16-18-38/h1-14,19-21,33H,15-18,22H2,(H2,32,34,37) |
Clé InChI |
FRBABIFCTILEGV-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
JNJ525 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of JNJ-38877605, a c-Met Kinase Inhibitor
Disclaimer: The initial request for information on "JNJ525" did not yield specific results for a compound with that designation within the context of oncology and kinase inhibition. This guide focuses on the well-documented Johnson & Johnson c-Met inhibitor, JNJ-38877605 , which aligns with the technical requirements of the original query.
Executive Summary
JNJ-38877605 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] As an ATP-competitive inhibitor, it effectively blocks the catalytic activity of c-Met, a key driver in tumorigenesis, cell survival, invasion, and tumor angiogenesis.[1][2] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models.[2][3] However, clinical development was halted due to species-specific renal toxicity observed in humans, which was not predicted by initial preclinical toxicology studies in rats and dogs.[4][5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for JNJ-38877605.
Core Mechanism of Action
JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][6] By binding to the ATP-binding site of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3] This inhibition occurs for both hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met.[2][6] The result is a blockade of c-Met-driven cellular processes, including proliferation, motility, and invasion.[2]
Quantitative Preclinical Data
The preclinical activity of JNJ-38877605 has been characterized through in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| c-Met IC50 | 4 nM | ATP-competitive inhibition of catalytic activity.[6][7][8] |
| Selectivity | >600-fold | Highly selective for c-Met over a panel of approximately 200-250 other tyrosine and serine-threonine kinases.[6][7][8][9] |
| Next Most Potently Inhibited Kinase | cFMS (IC50 2.6 µM) | Demonstrates a significant selectivity window.[2][9] |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Effect of JNJ-38877605 |
| GTL-16 | Gastric Carcinoma | Inhibition of c-Met phosphorylation.[6] |
| MKN-45 | Gastric Carcinoma | Reduction of c-Met phosphorylation.[6] |
| EBC1 | Non-Small Cell Lung Cancer | Reduction of c-Met phosphorylation.[6] |
| NCI-H1993 | Non-Small Cell Lung Cancer | Reduction of c-Met phosphorylation.[6] |
| A549 | Non-Small Cell Lung Cancer | Inhibition of CPNE1-induced MET signaling pathway activation (at 0.5 µM).[8] |
| 3T3-L1 | Preadipocytes | Inhibition of c-Met phosphorylation and reduction of lipid accumulation.[7][8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes |
| GTL-16 | Gastric Carcinoma | 40 mg/kg/day, p.o. for 3 days | Significant decrease in plasma levels of IL-8 and GROα; >50% reduction in uPAR.[6][8] |
| U251 | Glioblastoma | 50 mg/kg/day, p.o. for 13 days | Inhibition of ionizing radiation-induced invasion and promotion of apoptosis.[7][8] |
| Various Solid Tumors | Gastric, Colorectal, Liver Metastases | Doses at or below MTD | Significant tumor regression in MET amplified models (MKN-45, GTL-16, SNU-5, Kato II) and significant growth inhibition in others (NCI-H441, U87 MG).[9] |
Signaling Pathway
JNJ-38877605 targets the c-Met receptor, preventing the activation of multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Aggregation-Based Inhibition of TNFα by JNJ525: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel mechanism of action of JNJ525, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). This compound operates through an aggregation-based mechanism, inducing a quaternary structure switch in the TNFα trimer, which in turn prevents its interaction with its receptors, TNFR1 and TNFR2. This document details the quantitative inhibitory data, experimental protocols for key assays, and visual representations of the underlying biological and experimental processes.
Core Concepts: Aggregation-Based Inhibition
This compound represents a unique class of protein-protein interaction inhibitors. Unlike traditional inhibitors that bind to specific active sites, this compound self-assembles into aggregates. These aggregates then interact with TNFα, promoting a conformational change that disrupts the native, functional trimer. This altered conformation is unable to bind to its cognate receptors, effectively inhibiting the downstream signaling cascade.
Quantitative Inhibitory Data
The inhibitory potency of this compound against the formation of the TNFα-TNFR1 and TNFα-TNFR2 complexes has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Interaction | Assay Type | Apparent IC50 (μM) |
| TNFα - TNFR1 | TR-FRET | 1.2 ± 0.2[1][2] |
| TNFα - TNFR2 | TR-FRET | 1.1 ± 0.1[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the aggregation-based inhibition of TNFα by this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the TNFα-TNFR1/2 interaction by this compound in a high-throughput format.
Materials:
-
Recombinant human TNFα
-
Recombinant human TNFR1-Fc and TNFR2-Fc
-
Europium (Eu3+) chelate-labeled anti-Fc antibody (Donor)
-
Allophycocyanin (APC)-labeled anti-TNFα antibody (Acceptor)
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20
-
This compound compound dilutions
-
384-well low-volume microplates
Procedure:
-
Prepare a solution containing TNFα and either TNFR1-Fc or TNFR2-Fc in assay buffer.
-
Add this compound at various concentrations to the wells of the microplate.
-
Add the TNFα and TNFR-Fc mixture to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of the Europium-labeled anti-Fc antibody and the APC-labeled anti-TNFα antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET enabled microplate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
The ratio of the 665 nm to 620 nm signals is calculated and used to determine the degree of inhibition. IC50 values are calculated from a dose-response curve.
NF-κB Reporter Gene Assay
This cell-based assay is used to determine the functional inhibition of TNFα-induced signaling by this compound. HEK-Blue™ TNF-α cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are a suitable model.[3]
Materials:
-
HEK-Blue™ TNF-α cells (or equivalent NF-κB reporter cell line)
-
Growth Medium (e.g., DMEM, 10% FBS, selection antibiotics)
-
Recombinant human TNFα
-
This compound compound dilutions
-
QUANTI-Blue™ Solution (or other SEAP detection reagent)
-
96-well cell culture plates
Procedure:
-
Seed HEK-Blue™ TNF-α cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of TNFα (e.g., 1 ng/mL).
-
Incubate for 16-24 hours.
-
Collect the cell culture supernatant.
-
Add the supernatant to QUANTI-Blue™ Solution in a new 96-well plate.
-
Incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 620-655 nm.
-
Calculate the percentage of inhibition of NF-κB activation based on the reduction in SEAP activity.
Dynamic Light Scattering (DLS) Assay
This biophysical assay is used to characterize the aggregation of this compound in solution.
Materials:
-
This compound compound dilutions in relevant assay buffer
-
DLS instrument
-
Low-volume quartz cuvette or multi-well plate compatible with the DLS instrument
Procedure:
-
Prepare a series of dilutions of this compound in the desired buffer (e.g., PBS).
-
Filter the solutions through a 0.22 µm filter to remove extraneous dust and particles.
-
Transfer the samples to the DLS cuvette or plate.
-
Equilibrate the sample to the desired temperature within the DLS instrument.
-
Perform DLS measurements to determine the size distribution of particles in the solution.
-
The appearance of larger particles (typically >100 nm) at higher concentrations is indicative of aggregation. The critical aggregation concentration (CAC) can be determined as the concentration at which a sharp increase in particle size is observed.
Visualizations
The following diagrams illustrate the key processes involved in the aggregation-based inhibition of TNFα by this compound.
References
The Discovery and Synthesis of JNJ525: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the discovery, mechanism of action, and synthesis of JNJ525, a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). This compound represents a significant departure from traditional TNFα antagonists, operating through a unique aggregation-based mechanism to disrupt the interaction between TNFα and its receptors. This guide consolidates available quantitative data, outlines plausible experimental protocols, and visualizes key biological pathways and workflows to serve as a comprehensive resource for researchers in the field of inflammation and autoimmune disease drug discovery.
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, it has been a major target for therapeutic intervention. While several biologic drugs targeting TNFα have achieved significant clinical success, the development of small molecule inhibitors has been challenging. This compound emerged from discovery efforts as a potent small molecule inhibitor of the TNFα pathway.[1][2] Its unique mechanism of action, involving the induction of a quaternary structure switch in the TNFα trimer through an ordered aggregation of the small molecule, sets it apart from conventional inhibitors.[1][3] This document details the scientific journey of this compound, from its discovery to its characterization.
Discovery of this compound
The discovery of this compound is attributed to researchers at Janssen Research & Development. While the specific high-throughput screening (HTS) campaign that identified this compound has not been publicly detailed, the discovery of small molecule TNFα inhibitors often involves screening large compound libraries for their ability to disrupt the TNFα-TNFR interaction.[2] It is plausible that this compound was identified through such a screening effort, followed by medicinal chemistry optimization to improve its potency and physicochemical properties.
Mechanism of Action
This compound inhibits the biological function of TNFα by preventing its association with its receptors, TNFR1 and TNFR2.[4][5][6] This is not achieved through competitive binding to the receptor-binding site on TNFα. Instead, this compound functions via a novel aggregation-based mechanism.[3][4][6] An ordered conglomerate of this compound molecules induces a quaternary structure switch in the TNFα trimer. This conformational change in TNFα sterically hinders its ability to bind to TNFR1 and TNFR2, thereby blocking downstream signaling.[1][3]
Signaling Pathway
The binding of TNFα to its receptors, primarily TNFR1, initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the induction of pro-inflammatory gene expression. By preventing the initial TNFα-TNFR1/2 interaction, this compound effectively blocks this entire downstream cascade.
Synthesis of this compound
A detailed, peer-reviewed synthesis of this compound has not been published. However, based on its chemical structure, a plausible synthetic route can be proposed. The IUPAC name for this compound is N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine. The synthesis would likely involve a Suzuki coupling to form the biphenyl (B1667301) core, followed by functionalization of the pyrimidine (B1678525) and piperazine (B1678402) moieties.
Note: The following is a hypothetical synthetic workflow and has not been experimentally validated.
Quantitative Data
The inhibitory activity of this compound has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the ability of the compound to prevent the interaction between TNFα and its receptors.
| Parameter | Value | Assay | Reference |
| IC50 vs. TNFR1 | 1.2 ± 0.2 µM | TR-FRET | [4][5][6] |
| IC50 vs. TNFR2 | 1.1 ± 0.1 µM | TR-FRET | [4][5][6] |
| Molecular Formula | C31H30N8 | - | [4] |
| Molecular Weight | 514.64 g/mol | - | [4] |
Experimental Protocols
While a specific, detailed protocol for the characterization of this compound has not been published, a general protocol for a TR-FRET assay to assess the inhibition of the TNFα-TNFR interaction can be outlined.
TR-FRET Assay for TNFα-TNFR Interaction
Objective: To determine the IC50 of this compound for the inhibition of the TNFα and TNFR1/2 interaction.
Materials:
-
Recombinant human TNFα
-
Recombinant human TNFR1-Fc and TNFR2-Fc
-
Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-TNFα antibody labeled with a FRET acceptor (e.g., d2)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare a mixture of recombinant TNFα and the anti-TNFα-acceptor antibody in assay buffer. Prepare a separate mixture of the recombinant TNFR-Fc and the anti-Fc-donor antibody in assay buffer.
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the TNFα/anti-TNFα-acceptor mixture to all wells.
-
Add the TNFR-Fc/anti-Fc-donor mixture to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 337 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle control (100% binding) and a control with no TNFα (0% binding).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a novel small molecule inhibitor of TNFα that operates through a unique aggregation-based mechanism. Its ability to induce a conformational change in the TNFα trimer and prevent its interaction with its receptors represents a promising and differentiated approach for the treatment of inflammatory and autoimmune diseases. Further research into the synthesis and in vivo characterization of this compound and its analogs is warranted to fully explore its therapeutic potential. This document provides a foundational guide for researchers interested in this intriguing molecule and the broader field of small molecule immunomodulators.
References
- 1. US11253516B2 - N2,N4-diphenylpyrimidine-2,4-diamine derivative, method for preparing same, and pharmaceutical composition containing same as active ingredient for prevention or treatment of cancer - Google Patents [patents.google.com]
- 2. Discovery of highly potent TNFα inhibitors using virtual screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An innovative high-throughput screening approach for discovery of small molecules that inhibit TNF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TNFα inhibitor | Probechem Biochemicals [probechem.com]
- 6. chemrxiv.org [chemrxiv.org]
Unraveling the Identity of JNJ525: A Case of Mistaken Identity in TNF Receptor Targeting
Initial investigations to provide a detailed technical guide on the IC50 values of a compound identified as "JNJ525" against Tumor Necrosis Factor Receptor 1 (TNFR1) and Tumor Necrosis Factor Receptor 2 (TNFR2) have revealed a likely case of mistaken identity. Extensive searches have not yielded any publicly available data for a Janssen (Johnson & Johnson) compound with the designation "this compound" that targets the TNF receptors.
Instead, the identifier "JNJ-64407564" consistently emerged during the research process. This compound is also known as Talquetamab, a bispecific antibody developed by Janssen for the treatment of multiple myeloma.[1][2] Talquetamab's mechanism of action is well-documented and involves redirecting T-cells to kill multiple myeloma cells by simultaneously binding to CD3 on T-cells and GPRC5D on myeloma cells.[3] This activity is distinct from the inhibition of TNFR1 and TNFR2 signaling pathways.
Understanding TNFR1 and TNFR2 Signaling
To provide context for researchers interested in this therapeutic area, a general overview of the distinct signaling pathways of TNFR1 and TNFR2 is presented below.
TNFR1 Signaling Pathway:
TNFR1 is ubiquitously expressed and can be activated by both soluble and transmembrane TNF-α. Its activation can lead to two opposing outcomes: cell survival and proliferation, or programmed cell death (apoptosis). This dual functionality is mediated by the formation of different intracellular signaling complexes.
-
Pro-survival Signaling: Upon TNF-α binding, TNFR1 recruits the adaptor protein TRADD, which then serves as a scaffold for other proteins like RIPK1 and TRAF2. This leads to the activation of the NF-κB and MAPK signaling pathways, promoting the expression of pro-inflammatory and anti-apoptotic genes.
-
Apoptotic Signaling: Under certain conditions, the signaling complex can switch to a pro-apoptotic mode. This involves the recruitment of FADD and caspase-8, initiating a caspase cascade that culminates in apoptosis.
TNFR2 Signaling Pathway:
TNFR2 expression is more restricted, primarily found on immune cells, endothelial cells, and neurons. It is preferentially activated by transmembrane TNF-α. TNFR2 signaling is generally associated with cell survival, proliferation, and tissue regeneration. The intracellular domain of TNFR2 lacks a death domain and recruits TRAF2, which can lead to the activation of the NF-κB and PI3K-Akt signaling pathways.
Conclusion
Visualizing the Canonical TNFR Signaling Pathways
For educational purposes, the following diagrams illustrate the generalized signaling pathways for TNFR1 and TNFR2.
Caption: TNFR1 Signaling Cascade.
Caption: TNFR2 Signaling Cascade.
References
- 1. Janssen Presents First Data from the Phase 1 Study of the GPRC5DxCD3 Bispecific Talquetamab in Patients with Relapsed or Refractory Multiple Myeloma [jnj.com]
- 2. A Study of JNJ-64407564 in Japanese Participants With Relapsed or Refractory Multiple Myeloma [clin.larvol.com]
- 3. Anti-Human CD3 x GPRC5D (Talquetamab) [Clone JNJ-64407564] - Leinco Technologies [leinco.com]
- 4. Janssen Biotech gets FDA nod for arthritis drug | Drug Discovery News [drugdiscoverynews.com]
- 5. Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News [drugdiscoverynews.com]
- 6. Frontiers | Antagonistic Antibody Targeting TNFR2 Inhibits Regulatory T Cell Function to Promote Anti-Tumor Activity [frontiersin.org]
- 7. TNFR2 antagonist and agonist: a potential therapeutics in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inhibition of TNFα: A Technical Guide to the JNJ525 Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding site and mechanism of action of JNJ525, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). By elucidating the structural basis of its interaction, this document aims to provide a comprehensive resource for researchers in immunology, pharmacology, and drug discovery.
Executive Summary
This compound is a small molecule that inhibits the biological function of TNFα, a key cytokine implicated in a wide range of inflammatory diseases. Unlike traditional competitive inhibitors, this compound functions through a novel, aggregation-based mechanism. It binds to the interface between TNFα monomers, inducing a quaternary structure switch that prevents the formation of the active trimeric signaling complex. This guide provides a detailed overview of the this compound binding site, quantitative interaction data, relevant experimental protocols, and the associated signaling pathways.
The this compound Binding Site on TNFα
Crystallographic studies have revealed that this compound binds at the dimer interface of TNFα.[1] This binding event is characterized by a combination of hydrophobic interactions and specific hydrogen bonds with key residues.
Key Interacting Residues:
-
Serine 60 (Ser60): Forms a critical hydrogen bond with this compound.[1]
-
Tyrosine 151 (Tyr151): Also participates in a hydrogen bond with the inhibitor.[1]
The binding of this compound to this site physically obstructs the normal trimerization of TNFα, which is essential for its interaction with its receptors, TNFR1 and TNFR2, and subsequent downstream signaling.
Quantitative Data
The inhibitory activity of this compound has been quantified using various biochemical assays. The following table summarizes the available data for the inhibition of TNFα complex formation with its receptors.
| Assay Type | Target Interaction | Apparent IC50 (μM) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | TNFα / TNFR1 | 1.2 ± 0.2 | [2][3][4] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | TNFα / TNFR2 | 1.1 ± 0.1 | [2][3][4] |
Mechanism of Action: An Aggregation-Based Inhibition Model
This compound employs a sophisticated, aggregation-based mechanism of inhibition.[3] An ordered conglomerate of this compound molecules induces a significant conformational change in the quaternary structure of TNFα. This structural shift disrupts the native trimeric assembly, leading to the formation of an inactive dimeric state and preventing the protein-protein interaction between TNFα and its receptors.
Below is a logical diagram illustrating the inhibitory mechanism of this compound.
Caption: Logical workflow of this compound's inhibitory action on TNFα.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction between this compound and TNFα.
X-ray Co-crystallography of TNFα-JNJ525 Complex
This protocol outlines the general steps for determining the three-dimensional structure of the TNFα-JNJ525 complex.
Caption: General workflow for X-ray crystallography of the TNFα-JNJ525 complex.
Methodology:
-
Protein Expression and Purification: Recombinant human TNFα is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: Purified TNFα is incubated with a molar excess of this compound (solubilized in a suitable solvent like DMSO) to ensure complex formation.
-
Crystallization: The TNFα-JNJ525 complex is subjected to crystallization screening using methods such as hanging-drop or sitting-drop vapor diffusion under various buffer, precipitant, and temperature conditions.
-
Data Collection: Crystals of the complex are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.
-
Structure Determination: The three-dimensional structure is solved using molecular replacement, followed by iterative cycles of model building and refinement to yield a high-resolution atomic model of the complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a method for quantifying the inhibitory effect of this compound on the TNFα-TNFR interaction in a high-throughput format.
Caption: Workflow for a TR-FRET assay to measure TNFα-TNFR inhibition.
Methodology:
-
Compound Plating: Serial dilutions of this compound are dispensed into a low-volume microplate.
-
Reagent Addition: A mixture of donor fluorophore-labeled TNFα (e.g., using a terbium cryptate) and acceptor fluorophore-labeled TNFR (e.g., using d2) is added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection. A decrease in the FRET signal correlates with the inhibition of the TNFα-TNFR interaction by this compound.
-
Data Analysis: The IC50 value is calculated by plotting the TR-FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
TNFα Signaling Pathway
This compound, by preventing the formation of the active TNFα trimer, effectively blocks the initiation of the TNFα signaling cascade. The following diagram illustrates the major signaling pathways downstream of TNFα receptor activation that are inhibited by this compound.
Caption: Simplified TNFα signaling pathway inhibited by this compound.
Pathway Description:
Upon binding of the active TNFα trimer to TNFR1, a signaling complex is formed involving adaptor proteins such as TRADD, TRAF2, and RIP1. This leads to the activation of downstream pathways, including:
-
The NF-κB Pathway: A key regulator of inflammatory gene expression.
-
The JNK/MAPK Pathway: Involved in cellular stress responses and inflammation.
-
The Apoptosis Pathway: Mediated by FADD and Caspase-8, leading to programmed cell death.
By preventing the initial binding of TNFα to its receptor, this compound effectively abrogates the activation of these critical signaling cascades.
References
- 1. Small-Molecule Inhibition of TNF-α | Semantic Scholar [semanticscholar.org]
- 2. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ-525 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. US20230000861A1 - Tumor necrosis factor alpha (tnf-alpha) small molecule inhibitor - Google Patents [patents.google.com]
Structural Basis of JNJ525-Induced TNFα Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis of Tumor Necrosis Factor-alpha (TNFα) aggregation induced by the small molecule inhibitor JNJ525. This compound represents a novel mechanism of protein inhibition centered on the induction of a non-functional protein aggregate, offering a unique paradigm in drug development. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.
Executive Summary
This compound is a small molecule inhibitor that disrupts the function of TNFα, a key cytokine involved in systemic inflammation. Unlike traditional inhibitors that block the active site of a protein, this compound operates through an aggregation-based mechanism. It induces the formation of an "ordered conglomerate" of TNFα, which triggers a "quaternary structure switch" in the protein.[1] This conformational change prevents TNFα from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting the downstream inflammatory signaling cascade. The interaction is characterized by a low micromolar inhibitory concentration and has been elucidated at the atomic level through X-ray crystallography.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of this compound with TNFα.
Table 1: Inhibition of TNFα-TNFR Interaction by this compound
| Parameter | Value | Assay | Reference |
| IC50 for TNFR1 complex formation | 1.2 ± 0.2 μM | TR-FRET | [2] |
| IC50 for TNFR2 complex formation | 1.1 ± 0.1 μM | TR-FRET | [2] |
Table 2: Crystallographic Data for this compound-TNFα Complex
| Parameter | Value |
| PDB ID | 5MU8 |
| Resolution | 3.00 Å |
| Method | X-ray Diffraction |
| R-Value Free | 0.300 |
| R-Value Work | 0.211 |
| Space Group | P 1 21 1 |
| Unit Cell a | 118.88 Å |
| Unit Cell b | 129.49 Å |
| Unit Cell c | 179.31 Å |
| Unit Cell α | 90° |
| Unit Cell β | 90.03° |
| Unit Cell γ | 90° |
Mechanism of Action: Quaternary Structure Switch
The inhibitory action of this compound is not based on competitive antagonism at the receptor-binding site of TNFα. Instead, it promotes the formation of a small-molecule aggregate that directly interacts with the TNFα trimer. This interaction is thought to displace one of the TNFα subunits, leading to a significant conformational rearrangement of the entire quaternary structure.[3][4] This altered conformation is incompatible with the binding of TNFα to its cognate receptors, TNFR1 and TNFR2. The crystal structure of the this compound-TNFα complex reveals that this compound binds at the interface between TNFα subunits, forming hydrogen bonds with serine 60 and tyrosine 151.[5][6] This binding stabilizes a non-native conformation of TNFα, leading to its aggregation and subsequent functional inactivation.
Figure 1. Logical flow of this compound-induced TNFα aggregation.
Experimental Protocols
The following sections detail representative methodologies for the key experiments used to characterize the structural basis of this compound-induced TNFα aggregation.
X-ray Crystallography of the this compound-TNFα Complex
This protocol outlines the general steps involved in determining the crystal structure of the this compound-TNFα complex.
-
Protein Expression and Purification: Human TNFα is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.
-
Complex Formation: Purified TNFα is incubated with a molar excess of this compound to ensure complex formation.
-
Crystallization: The this compound-TNFα complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and temperatures. The hanging-drop vapor diffusion method is a common technique.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined TNFα structure as a search model. The structure is then refined to yield the final atomic coordinates and structural statistics.
References
- 1. Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: JNJ-525 (CAS 2092913-64-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of JNJ-525, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). The information presented herein is curated for an audience with a strong scientific background and is intended to support further research and development efforts.
Core Properties of JNJ-525
JNJ-525, with the CAS number 2092913-64-7, is a compound developed by Janssen Research & Development, LLC. It has been identified as an inhibitor of the protein-protein interaction between TNFα and its receptors, TNFR1 and TNFR2.[1][2][3]
Physicochemical and Chemical Properties
The fundamental chemical and physical properties of JNJ-525 are summarized in the table below. This data is essential for the handling, formulation, and experimental design involving this compound.
| Property | Value | Reference |
| CAS Number | 2092913-64-7 | [1] |
| IUPAC Name | N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine | [1] |
| Chemical Formula | C₃₁H₃₀N₈ | [1] |
| Molecular Weight | 514.64 g/mol | [1] |
| Exact Mass | 514.2593 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2][3] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | [1] |
Mechanism of Action: An Aggregation-Based Inhibition Model
JNJ-525 exhibits a distinct mechanism of action, functioning as a TNFα inhibitor through an aggregation-based process.[1][3] This is in contrast to traditional competitive or allosteric inhibitors. An ordered conglomerate of JNJ-525 molecules induces a quaternary structure switch in the TNFα trimer, which in turn inhibits the protein-protein interaction between TNFα and its receptors.[4]
This aggregation-induced conformational change effectively prevents the binding of TNFα to both TNFR1 and TNFR2, thereby blocking the downstream signaling pathways that are implicated in inflammatory processes.[1][2][3]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of JNJ-525 on the TNFα signaling pathway.
Caption: Inhibition of TNFα signaling by JNJ-525.
Biological Activity and Quantitative Data
The primary biological activity of JNJ-525 is the inhibition of the TNFα-TNFR interaction. This has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
| Target | Assay | IC₅₀ (μM) | Reference |
| TNFα / TNFR1 Interaction | TR-FRET | 1.2 ± 0.2 | [1][3] |
| TNFα / TNFR2 Interaction | TR-FRET | 1.1 ± 0.1 | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines the general principles for a TR-FRET assay to measure the inhibition of the TNFα-TNFR interaction by JNJ-525. Specific concentrations and reagents may need to be optimized.
Objective: To determine the IC₅₀ of JNJ-525 for the inhibition of TNFα binding to TNFR1 and TNFR2.
Materials:
-
Recombinant human TNFα
-
Recombinant human TNFR1-Fc and TNFR2-Fc
-
Europium-labeled anti-Fc antibody (Donor)
-
Allophycocyanin (APC) or other suitable fluorophore-labeled anti-TNFα antibody (Acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
JNJ-525 stock solution in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of JNJ-525 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. Prepare a mixture of TNFR1-Fc or TNFR2-Fc and the Europium-labeled anti-Fc antibody in assay buffer. Prepare a solution of TNFα and the APC-labeled anti-TNFα antibody in assay buffer.
-
Assay Plate Setup: To the wells of the 384-well plate, add the JNJ-525 dilutions. Add the TNFR-Fc/Eu-antibody mixture to all wells.
-
Initiation of Reaction: Add the TNFα/APC-antibody mixture to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Detection: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium) and ~665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the JNJ-525 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for the JNJ-525 TR-FRET assay.
X-ray Crystallography
The crystal structure of JNJ-525 in complex with human TNFα has been determined and is available in the Protein Data Bank (PDB) under the accession code 5MU8 .[1][5][6]
Objective: To determine the three-dimensional structure of JNJ-525 bound to TNFα to elucidate the molecular basis of its inhibitory mechanism.
General Protocol Outline:
-
Protein Expression and Purification: Recombinant human TNFα is expressed (e.g., in E. coli) and purified to high homogeneity using standard chromatographic techniques.
-
Crystallization: The purified TNFα is mixed with a molar excess of JNJ-525. Crystallization screening is performed using various commercially available or in-house prepared screens and techniques such as vapor diffusion (hanging or sitting drop).
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of TNFα as a search model. The model is then refined against the collected diffraction data, and the JNJ-525 molecule is built into the electron density map.
Crystallographic Data for PDB ID: 5MU8
| Parameter | Value | Reference |
| Method | X-RAY DIFFRACTION | [5] |
| Resolution | 3.00 Å | [5] |
| R-Value Free | 0.300 | [5] |
| R-Value Work | 0.211 | [5] |
Synthesis
A detailed, step-by-step, and validated synthesis protocol for JNJ-525 is not publicly available in the primary scientific literature reviewed. The synthesis of N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine would likely involve a multi-step synthetic route, potentially utilizing cross-coupling reactions (e.g., Suzuki coupling) to form the biphenyl (B1667301) core, followed by nucleophilic aromatic substitution or other coupling reactions to introduce the pyrimidine (B1678525) and piperazine (B1678402) moieties. Researchers interested in obtaining JNJ-525 may need to consider custom synthesis by a specialized vendor.[1]
Conclusion
JNJ-525 is a novel small molecule inhibitor of TNFα that operates through a unique aggregation-based mechanism. Its ability to induce a quaternary structure change in TNFα, thereby preventing its interaction with its receptors, presents an interesting paradigm in drug discovery. The quantitative data on its inhibitory activity and the availability of its co-crystal structure with TNFα provide a solid foundation for further investigation and development of this or similar compounds for the treatment of TNFα-mediated inflammatory diseases. The detailed experimental protocols outlined in this guide are intended to facilitate these future research endeavors.
References
- 1. Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein-Protein Interaction - Lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5MU8: HUMAN TNF-ALPHA IN COMPLEX WITH this compound [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. 5mu8 - HUMAN TNF-ALPHA IN COMPLEX WITH this compound - Summary - Protein Data Bank Japan [pdbj.org]
JNJ-38877605: A Technical Overview of a Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the small molecule inhibitor JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It summarizes key molecular properties, delves into its mechanism of action, and outlines relevant experimental methodologies based on available research.
Core Molecular Data
The fundamental physicochemical properties of JNJ-38877605 are crucial for its application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₉H₁₃F₂N₇ |
| Molecular Weight | 377.35 g/mol |
Mechanism of Action and Signaling Pathway
JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of c-Met (also known as hepatocyte growth factor receptor or HGFR) with an IC₅₀ of 4 nM.[1][2] Its selectivity for c-Met is over 600-fold higher compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2]
The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades. JNJ-38877605 prevents this initial phosphorylation step. By binding to the ATP-binding site of the c-Met kinase domain, it blocks the activation of the receptor, thereby inhibiting downstream signaling through pathways such as RAS-ERK and PI3K-AKT.[5]
Experimental Protocols and Methodologies
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of JNJ-38877605 against c-Met and other kinases.
-
Methodology: The inhibitory concentration (IC₅₀) is typically determined using enzymatic assays. Recombinant kinase domains are incubated with a specific substrate and ATP. The degree of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor. JNJ-38877605 has demonstrated an IC₅₀ of 4 nM for c-Met.[1][2]
Cell-Based Assays
-
Objective: To assess the effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling in cancer cell lines.
-
Cell Lines: EBC1, GTL16, NCI-H1993, and MKN45 cells have been utilized.[1][6]
-
Methodology: Cells are treated with JNJ-38877605 (e.g., at 500 nM) followed by stimulation with HGF or using cells with constitutive c-Met activation.[1][6] Cell lysates are then analyzed by Western blotting to detect the phosphorylation status of c-Met and downstream effectors like AKT and ERK.[1]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of JNJ-38877605 in animal models.
-
Animal Model: Immunodeficient mice (e.g., nu/nu female mice) bearing subcutaneous xenografts of human cancer cells, such as GTL16.[1]
-
Dosing and Administration: JNJ-38877605 has been administered orally (p.o.) at doses such as 40 mg/kg/day.[1][2]
-
Endpoint Analysis: Tumor growth inhibition is a primary endpoint. Additionally, plasma levels of biomarkers such as IL-8, GROα, and uPAR can be measured to assess pharmacodynamic effects.[1][2]
Metabolic Pathway and Associated Toxicity
The metabolism of JNJ-38877605 is a critical aspect of its preclinical and clinical evaluation. In humans and rabbits, JNJ-38877605 is metabolized by aldehyde oxidase to form insoluble metabolites, specifically M1/3 and M5/6.[7][8] This species-specific metabolism has been linked to renal toxicity due to the formation of crystals in the kidneys.[7][8] The major metabolic pathways in humans involve demethylation to M2, which is further metabolized through hydroxylation or glucuronidation.[7]
Conclusion
JNJ-38877605 is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase. While its preclinical efficacy in various cancer models was promising, its clinical development was halted due to species-specific metabolic pathways leading to renal toxicity. The data and methodologies presented here provide a detailed technical foundation for researchers interested in the c-Met signaling pathway and the challenges associated with species-specific drug metabolism in drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. GSRS [precision.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. xcessbio.com [xcessbio.com]
- 7. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-77242113 (Icotrokinra): A Technical Guide for Basic Research in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-77242113, also known as icotrokinra, is a first-in-class, orally available, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2] It represents a novel therapeutic approach for a variety of immune-mediated inflammatory diseases. Unlike large protein biologics that require injection, icotrokinra's oral administration offers a significant potential advantage in treatment convenience.[3][4] This technical guide provides a comprehensive overview of JNJ-77242113's mechanism of action, preclinical and clinical data, and detailed experimental protocols to support its use in basic and translational research.
Mechanism of Action
Icotrokinra is a selective antagonist of the IL-23 receptor.[5] It binds with high affinity to the human IL-23 receptor, thereby inhibiting IL-23-mediated signaling.[3][6] The IL-23 pathway is a critical driver of inflammation in numerous autoimmune conditions, particularly those involving T helper 17 (Th17) cells.[6][7] By blocking the IL-23 receptor, icotrokinra prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[8][9] This targeted action reduces the activation and proliferation of keratinocytes and other immune cells, ultimately dampening the inflammatory response.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-77242113, demonstrating its high potency and selectivity.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Species | Value | Reference |
| Dissociation Constant (KD) | Human | 7.1 pM | [6] |
| IC50 (IL-23-induced STAT3 phosphorylation) | Human PBMCs | 5.6 pM | [5][6] |
| IC50 (IL-23-induced IFNγ production) | Human NK cells | 18.4 pM | [5][6] |
| IC50 (IL-23-induced IFNγ production) | Whole blood (Healthy donors) | 11 pM | [6] |
| IC50 (IL-23-induced IFNγ production) | Whole blood (Psoriasis patients) | 9 pM | [6] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Species | Dosing | Key Findings | Reference |
| TNBS-induced colitis | Rat | ≥ 0.3 mg/kg/day (oral) | Attenuated disease parameters | [6] |
| IL-23-induced skin inflammation | Rat | 1-30 mg/kg (oral, twice daily) | Inhibited skin thickening and pro-inflammatory gene induction (IL-17A, IL-17F, IL-22) | [6][8] |
Table 3: Clinical Efficacy in Plaque Psoriasis (Phase 2b - FRONTIER 1)
| Dose | PASI 75 Response at Week 16 | Reference |
| Placebo | 9.3% | [10] |
| 25 mg once daily | 37% | [4] |
| 25 mg twice daily | 51% | [4] |
| 50 mg once daily | 58% | [4] |
| 100 mg once daily | 65% | [4] |
| 100 mg twice daily | 79% | [4] |
Experimental Protocols
In Vitro Assays
1. IL-23 Receptor Binding Affinity (Surface Plasmon Resonance)
-
Objective: To determine the binding affinity and kinetics of JNJ-77242113 to the human IL-23 receptor.
-
Methodology:
-
Recombinant human IL-23 receptor extracellular domain is immobilized on a sensor chip.
-
Varying concentrations of JNJ-77242113 are flowed over the chip.
-
The association and dissociation rates are measured in real-time.
-
The dissociation constant (KD) is calculated from these rates.[8]
-
2. IL-23-Induced STAT3 Phosphorylation Assay
-
Objective: To assess the functional inhibition of IL-23 signaling in human immune cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated.
-
Cells are pre-incubated with a dose range of JNJ-77242113.
-
Recombinant human IL-23 is added to stimulate the cells.
-
Cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is quantified using a suitable immunoassay (e.g., ELISA or Western blot).
-
The IC50 value is determined by plotting the pSTAT3 levels against the concentration of JNJ-77242113.[6][11]
-
3. IL-23-Induced Cytokine Production Assay
-
Objective: To measure the inhibition of downstream cytokine production following IL-23 stimulation.
-
Methodology:
-
Whole blood from healthy donors or psoriasis patients is used.
-
Samples are pre-incubated with varying concentrations of JNJ-77242113.
-
IL-23 is added to stimulate cytokine production.
-
After an incubation period, plasma is collected, and the concentration of IFNγ (or other relevant cytokines like IL-17) is measured by ELISA or a multiplex immunoassay.
-
The IC50 value is calculated based on the dose-response curve.[6]
-
In Vivo Animal Models
1. Rat Model of TNBS-Induced Colitis
-
Objective: To evaluate the efficacy of orally administered JNJ-77242113 in a model of inflammatory bowel disease.
-
Methodology:
-
Colitis is induced in rats by intra-rectal administration of trinitrobenzene sulfonic acid (TNBS).
-
JNJ-77242113 is administered orally at various doses.
-
Disease parameters are monitored, including body weight, stool consistency, and colon length and weight at the end of the study.
-
Histological analysis of the colon can be performed to assess inflammation.[6]
-
2. Rat Model of IL-23-Induced Skin Inflammation
-
Objective: To assess the in vivo efficacy of JNJ-77242113 in a psoriasis-like skin inflammation model.
-
Methodology:
-
Recombinant IL-23 is injected intradermally into the ears of rats to induce localized inflammation.
-
JNJ-77242113 is administered orally prior to and during the IL-23 challenge.
-
Ear thickness is measured daily as an indicator of inflammation.
-
At the end of the experiment, ear tissue is collected for gene expression analysis (e.g., qPCR) of inflammatory markers such as IL-17A, IL-17F, and IL-22.[6][8]
-
Visualizations
Caption: IL-23 Signaling Pathway and the Mechanism of Action of JNJ-77242113.
Caption: A logical workflow for the research and development of JNJ-77242113.
References
- 1. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [prnewswire.com]
- 2. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 3. Icotrokinra - Wikipedia [en.wikipedia.org]
- 4. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Restricted [jnjmedicalconnect.com]
- 10. Janssen Announces Positive Topline Results for JNJ-2113 - a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JNJ-38877605 (JNJ525) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro activities of JNJ-38877605 (also known as JNJ525), a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Detailed protocols for key in vitro assays are provided to enable researchers to evaluate the efficacy and mechanism of action of this compound.
Introduction
JNJ-38877605 is a small molecule inhibitor targeting the c-Met kinase, a key driver in various cellular processes including cell proliferation, survival, motility, and invasion.[4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[4] JNJ-38877605 has demonstrated significant anti-proliferative activity in various cancer cell lines by inhibiting HGF-stimulated and constitutively activated c-Met phosphorylation.[1][5]
Data Presentation
Biochemical Potency
JNJ-38877605 exhibits potent inhibition of c-Met kinase activity in biochemical assays.
| Target | IC50 (nM) | Assay Type | Reference |
| c-Met | 4 | ATP-competitive kinase assay | [1][3] |
| c-Met | 4.7 | In vitro kinase assay | [6] |
JNJ-38877605 demonstrates high selectivity for c-Met, with over 600-fold greater potency against c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][3]
Cellular Activity
The anti-proliferative effects of JNJ-38877605 have been evaluated in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| EBC1 | Non-Small Cell Lung Cancer | 9.5 | 72 hours |
| MKN45 | Gastric Cancer | 10.9 | 72 hours |
| SNU5 | Gastric Cancer | 15.8 | 72 hours |
| GTL16 | Gastric Cancer | Not Reported | Not Reported |
| NCI-H1993 | Non-Small Cell Lung Cancer | Not Reported | Not Reported |
Signaling Pathway
The c-Met signaling pathway is a critical regulator of cell growth and motility. Its aberrant activation is a hallmark of many cancers.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Experimental Protocols
c-Met Kinase Inhibition Assay (Biochemical)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, to determine the IC50 value of JNJ-38877605 against c-Met kinase.
Caption: Workflow for the c-Met kinase inhibition assay.
Materials:
-
Recombinant human c-Met kinase
-
Kinase reaction buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, DTT, and BSA)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
JNJ-38877605
-
EDTA solution
-
TR-FRET detection antibody
-
Low-volume 384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of JNJ-38877605 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted JNJ-38877605 or DMSO (vehicle control) to the assay wells.
-
Add 2.5 µL of c-Met enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a solution containing ATP and the fluorescently labeled substrate to each well. The final ATP concentration should be at or near its Km for c-Met.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Stop Reaction and Detection:
-
Add 10 µL of EDTA solution containing the TR-FRET detection antibody to each well to stop the kinase reaction.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the emission ratio against the logarithm of the JNJ-38877605 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Inhibition of c-Met Phosphorylation (Cell-Based Western Blot)
This protocol details the procedure for assessing the inhibitory effect of JNJ-38877605 on c-Met phosphorylation in cancer cell lines.
Caption: Workflow for Western blot analysis of c-Met phosphorylation.
Materials:
-
Cancer cell lines with activated c-Met signaling (e.g., EBC1, MKN45, GTL16, NCI-H1993, A549)
-
Complete cell culture medium
-
JNJ-38877605
-
Hepatocyte Growth Factor (HGF), if required for stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For cell lines requiring HGF stimulation (e.g., A549), serum-starve the cells for 16-24 hours prior to treatment.
-
Treat the cells with various concentrations of JNJ-38877605 (e.g., 0-500 nM) for a specified duration (e.g., 2, 4, or 24 hours).[2] Include a DMSO vehicle control.
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total c-Met and a loading control.
-
Cell Viability/Anti-Proliferation Assay
This protocol outlines a method to determine the IC50 of JNJ-38877605 in cancer cell lines using a colorimetric assay such as MTT or SRB.
Caption: Workflow for the cell viability/anti-proliferation assay.
Materials:
-
Cancer cell lines (e.g., EBC1, MKN45, SNU5)
-
Complete cell culture medium
-
JNJ-38877605
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents
-
Solubilization solution (for MTT) or Tris base (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells/well, depending on the cell line's growth rate) in 100 µL of medium.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of JNJ-38877605 in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the JNJ-38877605 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ-38877605 | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ-38877605 | c-Met/HGFR | TargetMol [targetmol.com]
- 6. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-38877605: A Guide to Cell-Based Assays for the Potent c-Met Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and selective, orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, JNJ-38877605 demonstrates high selectivity for c-Met, with an IC50 of 4 nM.[1][3] The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical regulator of various cellular processes, including cell proliferation, motility, and survival. Dysregulation of this pathway is frequently implicated in tumorigenesis and metastasis, making c-Met a key target for cancer therapeutics. JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation, leading to the blockade of downstream signaling cascades.[3]
These application notes provide detailed protocols for key cell-based assays to investigate the activity of JNJ-38877605, enabling researchers to assess its impact on c-Met signaling, cell viability, and cell migration.
Mechanism of Action and Signaling Pathway
Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[4] JNJ-38877605 exerts its inhibitory effect by competing with ATP for binding to the c-Met kinase domain, thereby preventing autophosphorylation and abrogating downstream signaling.[2]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of JNJ-38877605.
Table 1: In Vitro Activity of JNJ-38877605
| Parameter | Cell Line | Value | Reference |
| IC50 (c-Met Kinase) | - | 4 nM | [1][3] |
| IC50 (Proliferation) | EBC1 | 9.5 nM | [3] |
| MKN45 | 10.9 nM | [3] | |
| Effect on Phosphorylation | EBC1, GTL16, NCI-H1993, MKN45 | Significant reduction of Met and RON phosphorylation at 500 nM | [3] |
| A549 | Inhibition of CPNE1-induced MET signaling pathway activation at 0.5 µM | [1] | |
| 3T3-L1 | Inhibition of c-Met phosphorylation at 5, 10, 20 µM | [1] |
Table 2: In Vivo Activity of JNJ-38877605 in GTL16 Xenograft Model
| Biomarker | Dose | Change | Reference |
| Human IL-8 (plasma) | 40 mg/kg/day (p.o.) for 72h | Decrease from 0.150 ng/mL to 0.050 ng/mL | [3] |
| Human GROα (plasma) | 40 mg/kg/day (p.o.) for 72h | Decrease from 0.080 ng/mL to 0.030 ng/mL | [3] |
| uPAR (blood) | 40 mg/kg/day (p.o.) for 72h | Reduction by more than 50% | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
This protocol details the procedure to assess the inhibitory effect of JNJ-38877605 on HGF-induced c-Met phosphorylation in a selected cancer cell line.
Materials:
-
Cell Line: A549 (non-small cell lung cancer) or other suitable cell line with c-Met expression.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents:
-
JNJ-38877605 (dissolved in DMSO).
-
Recombinant Human HGF.
-
1X Phosphate Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking Buffer (5% w/v nonfat dry milk or BSA in TBS-T).
-
Primary Antibodies: Rabbit anti-phospho-c-Met (Tyr1234/1235), Rabbit anti-c-Met, Mouse anti-β-actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare dilutions of JNJ-38877605 in serum-free medium. Aspirate the starvation medium and add the JNJ-38877605-containing medium to the cells. Incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
HGF Stimulation: Add HGF to the wells to a final concentration of 40 ng/mL. Do not add HGF to a negative control well. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize protein concentrations for all samples. Prepare samples with Laemmli sample buffer and boil for 5 minutes. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with Blocking Buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibody against phospho-c-Met overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBS-T. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBS-T. i. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met or loading control signal.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of JNJ-38877605 on the viability of cancer cells.
Materials:
-
Cell Lines: EBC1, MKN45, or other cancer cell lines of interest.
-
Culture Medium: Appropriate for the chosen cell line.
-
Reagents:
-
JNJ-38877605 (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of JNJ-38877605 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the JNJ-38877605 concentration to determine the IC50 value.
Protocol 3: Cell Migration (Wound Healing) Assay
This assay assesses the effect of JNJ-38877605 on the migratory capacity of cancer cells.
Materials:
-
Cell Line: A highly migratory cancer cell line (e.g., MDA-MB-231, U87MG).
-
Culture Medium: Appropriate for the chosen cell line.
-
Reagents:
-
JNJ-38877605 (dissolved in DMSO).
-
Mitomycin C (optional, to inhibit cell proliferation).
-
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with culture medium containing the desired concentration of JNJ-38877605 or vehicle control (DMSO). If proliferation is a concern, pre-treat with Mitomycin C (10 µg/mL) for 2 hours before creating the wound.
-
Imaging: Immediately capture an image of the wound at 0 hours using a microscope.
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different time points for both treated and control wells. Calculate the percentage of wound closure relative to the initial wound area.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the cellular effects of the c-Met inhibitor JNJ-38877605. By utilizing these assays, researchers can effectively characterize the mechanism of action and anti-cancer properties of this compound, contributing to a deeper understanding of its therapeutic potential. It is important to note that further clinical development of JNJ-38877605 was halted due to species-specific renal toxicity caused by the formation of insoluble metabolites.[2][5] Nevertheless, JNJ-38877605 remains a valuable tool for preclinical research into c-Met signaling and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Screening Small Molecule Binders of Tumor Necrosis Factor-alpha (TNFα)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of a wide range of autoimmune and inflammatory diseases.[1][2][3] As a key mediator of inflammation, TNFα initiates signaling cascades upon binding to its receptors, TNFR1 and TNFR2, leading to the activation of downstream pathways such as NF-κB and MAPK.[4][5] Consequently, inhibiting the activity of TNFα is a well-established therapeutic strategy. This application note describes a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to identify and characterize small molecule inhibitors that directly bind to TNFα.
It is important to clarify a potential ambiguity regarding the compound "JNJ525." Publicly available scientific literature and databases do not contain information on a compound with this designation. However, "JNJ-7706621" is a well-characterized inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[6][7][8] The primary mechanism of JNJ-7706621 involves the inhibition of intracellular kinases to modulate cell cycle progression and is not reported to involve direct binding to the extracellular cytokine TNFα.[6][9]
The following protocol, therefore, describes a general-purpose TR-FRET assay for the discovery of novel small molecules that directly bind to TNFα, rather than a specific assay for JNJ-7706621. This homogenous, "mix-and-read" assay format is highly amenable to high-throughput screening (HTS) and provides a non-radioactive method for quantitative analysis of molecular interactions.[10][11]
Principle of the TR-FRET Assay
The TR-FRET assay is a proximity-based technology that measures the binding of two molecules.[11][12] The principle relies on energy transfer from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).[11][12] This assay utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the donor and a suitable fluorophore (e.g., fluorescein (B123965) or a red-shifted dye) as the acceptor. A time-delay measurement after pulsed excitation minimizes interference from background fluorescence, thereby increasing the signal-to-noise ratio.[10]
In this competitive binding assay format, a known fluorescent tracer molecule that binds to TNFα is used. A Terbium-labeled anti-tag antibody binds to a tagged recombinant TNFα protein. When the fluorescent tracer binds to TNFα, the donor (Terbium) and acceptor (tracer) are brought into proximity, resulting in a high TR-FRET signal. A test compound that binds to the same site on TNFα will displace the tracer, leading to a decrease in the TR-FRET signal.
Data Presentation
The following table summarizes hypothetical data for a set of small molecule compounds tested for their ability to bind to TNFα using the described TR-FRET assay.
| Compound ID | Target | Assay Type | IC50 (nM) | Hill Slope | Maximum Inhibition (%) |
| Control Ligand | TNFα | TR-FRET Binding | 50 | -1.1 | 98 |
| Test Compound A | TNFα | TR-FRET Binding | 120 | -0.9 | 95 |
| Test Compound B | TNFα | TR-FRET Binding | 2,500 | -1.0 | 85 |
| Test Compound C | TNFα | TR-FRET Binding | > 10,000 | N/A | < 10 |
| JNJ-7706621 | CDKs, Aurora Kinases | Kinase Activity | 3-15 | N/A | N/A |
Note: Data for Control Ligand and Test Compounds A, B, and C are representative. The data for JNJ-7706621 is based on its known activity against its primary kinase targets and is included for contextual comparison; it is not expected to bind directly to TNFα.[7][8]
Mandatory Visualizations
Signaling Pathway and Experimental Diagrams
Caption: TNFα signaling pathway overview.
Caption: Principle of the competitive TR-FRET assay.
Caption: Experimental workflow for the TNFα TR-FRET assay.
Experimental Protocols
Materials and Reagents
-
Recombinant Human TNFα: Tagged for antibody recognition (e.g., 6x-His or GST-tagged).
-
TR-FRET Donor: Terbium-labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb).
-
TR-FRET Acceptor: A fluorescently-labeled small molecule tracer known to bind TNFα.
-
Assay Buffer: E.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Test Compounds: Dissolved in 100% DMSO.
-
Assay Plates: Low-volume, black, 384-well microplates.
-
Plate Reader: A microplate reader capable of time-resolved fluorescence detection.
Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate wells. Include controls for high signal (DMSO vehicle only) and low signal (a saturating concentration of a known TNFα binder).
-
-
TNFα Addition:
-
Dilute the tagged recombinant TNFα to a pre-optimized concentration (e.g., 2X final concentration) in assay buffer.
-
Add 10 µL of the diluted TNFα to each well of the assay plate.
-
Mix by shaking the plate for 1 minute.
-
Incubate for 30 minutes at room temperature.
-
-
Detection Reagent Addition:
-
Prepare a 2X detection mix in assay buffer containing the Terbium-labeled antibody and the fluorescent tracer at their pre-optimized final concentrations.
-
Add 10 µL of the detection mix to each well. The final assay volume will be 20 µL.
-
-
Final Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Plate Reading and Data Analysis:
-
Measure the fluorescence emission at two wavelengths (the donor emission, e.g., ~495 nm for Terbium, and the acceptor emission, e.g., ~520 nm for a green tracer) after a time delay (e.g., 100 µs) following excitation at ~340 nm.[10]
-
Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.[10][13]
-
Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low) / (Ratio_High - Ratio_Low))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. cusabio.com [cusabio.com]
- 4. hh.um.es [hh.um.es]
- 5. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-40346527 in In Vivo Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40346527 (also known as PRV-6527) is a potent and selective orally available small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase.[1][2][3][4] The CSF-1R signaling pathway is a key regulator of the survival, proliferation, and differentiation of macrophages and osteoclasts.[1][2] In the context of rheumatoid arthritis (RA), macrophages are key players in the inflammatory cascade within the synovium, contributing to cartilage destruction and bone erosion.[1][2] Consequently, inhibiting CSF-1R presents a promising therapeutic strategy for RA. Preclinical studies in rodent models of collagen-induced arthritis have indicated that CSF-1R kinase inhibition can halt cartilage damage, bone erosion, and systemic bone loss.[1][2]
These application notes provide an overview of the mechanism of action of JNJ-40346527, representative preclinical data, and detailed protocols for evaluating its efficacy in a standard in vivo model of arthritis.
Mechanism of Action: CSF-1R Signaling in Arthritis
JNJ-40346527 exerts its therapeutic effect by inhibiting the CSF-1 receptor. In rheumatoid arthritis, the binding of CSF-1 to its receptor on macrophages leads to their activation and the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CSF-1R signaling promotes the differentiation of osteoclasts, the cells responsible for bone resorption. By blocking the CSF-1R kinase, JNJ-40346527 can reduce the number and activity of inflammatory macrophages in the joint and inhibit osteoclast-mediated bone destruction.[1][2]
Data Presentation
While specific in vivo preclinical data for JNJ-40346527 in arthritis models is not extensively published, the following tables represent the expected outcomes based on its mechanism of action as a CSF-1R inhibitor in a collagen-induced arthritis (CIA) model.
Table 1: Representative Efficacy of JNJ-40346527 on Clinical Score in a Rodent CIA Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Arthritis Score (Day 21 post-booster) | % Inhibition |
| Vehicle | - | 10.5 ± 1.5 | - |
| JNJ-40346527 | 10 | 6.3 ± 1.2 | 40% |
| JNJ-40346527 | 30 | 3.1 ± 0.8 | 70% |
| Positive Control (e.g., Methotrexate) | 1 | 4.2 ± 1.0 | 60% |
| Data are presented as mean ± SEM. Arthritis is scored on a scale of 0-4 per paw, for a maximum score of 16. |
Table 2: Representative Effect of JNJ-40346527 on Paw Swelling in a Rodent CIA Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Paw Volume (mL) (Day 21 post-booster) | % Reduction in Swelling |
| Vehicle | - | 2.5 ± 0.3 | - |
| JNJ-40346527 | 10 | 1.8 ± 0.2 | 28% |
| JNJ-40346527 | 30 | 1.4 ± 0.1 | 44% |
| Positive Control (e.g., Methotrexate) | 1 | 1.6 ± 0.2 | 36% |
| Data are presented as mean ± SEM. |
Table 3: Representative Histopathological Findings in a Rodent CIA Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Synovial Inflammation | Cartilage Damage | Bone Erosion |
| Vehicle | - | Severe | Severe | Severe |
| JNJ-40346527 | 10 | Moderate | Moderate | Mild-Moderate |
| JNJ-40346527 | 30 | Mild | Mild | Minimal |
| Positive Control (e.g., Methotrexate) | 1 | Mild-Moderate | Mild-Moderate | Mild |
| Scores are based on a semi-quantitative scale (e.g., 0=normal to 4=severe). |
Experimental Protocols
The following is a detailed protocol for a collagen-induced arthritis (CIA) model in mice, which is a standard and widely used model for evaluating the efficacy of anti-arthritic compounds like JNJ-40346527.[5][6][7]
Experimental Workflow for a CIA Study
Materials and Reagents
-
Animals: Male DBA/1 mice, 7-8 weeks of age.[5]
-
Collagen: Bovine Type II Collagen Solution (e.g., Chondrex, Inc.).
-
Adjuvants:
-
JNJ-40346527: Synthesized or procured from a reputable supplier.
-
Vehicle: Appropriate vehicle for JNJ-40346527 formulation (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
Anesthetics: Isoflurane or Ketamine/Xylazine solution.[7]
-
General Supplies: Syringes (1 mL), needles (27G), emulsion preparation equipment (e.g., two-way stopcock or homogenizer), calipers for paw measurement.[8]
Protocol for Induction of Collagen-Induced Arthritis (CIA)
-
Preparation of Collagen Emulsion (Day 0):
-
All procedures should be performed on ice to prevent collagen denaturation.[8]
-
Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid.[6]
-
To prepare the emulsion, mix the collagen solution and CFA in a 1:1 ratio.[7] For example, for 1 mL of emulsion, mix 0.5 mL of collagen solution with 0.5 mL of CFA.
-
Emulsify by repeatedly passing the mixture through a two-way stopcock between two syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[7]
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of bovine type II collagen with IFA (1:1 ratio) as described in step 1.
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near but distinct from the primary injection site.[7]
-
Treatment Protocol
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, JNJ-40346527 low dose, JNJ-40346527 high dose, Positive Control) typically upon the first signs of arthritis or starting from the day of the booster immunization.
-
Drug Administration:
-
Prepare fresh formulations of JNJ-40346527 in the chosen vehicle daily.
-
Administer JNJ-40346527 or vehicle orally (p.o.) via gavage, for example, twice daily (BID). The volume is typically 5-10 mL/kg.
-
Continue treatment for a predefined period, for instance, 21 to 35 days post-primary immunization.
-
Assessment of Arthritis
-
Clinical Scoring:
-
Begin monitoring for signs of arthritis daily from Day 21.
-
Score each paw based on the severity of inflammation (erythema and swelling) using a standardized scale:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or swelling in one digit.
-
2 = Mild erythema or swelling in the wrist or ankle.
-
3 = Moderate erythema and swelling extending into multiple digits.
-
4 = Severe erythema and swelling encompassing the entire paw and digits.
-
-
The maximum score per mouse is 16.[5]
-
-
Paw Swelling Measurement:
-
Measure the thickness of the hind paws using a digital caliper every 2-3 days.
-
The change in paw thickness from baseline (Day 0) is an indicator of inflammation.
-
Endpoint Analysis
-
Sample Collection:
-
At the end of the study, euthanize the animals.
-
Collect blood via cardiac puncture for serum preparation to analyze cytokines (e.g., IL-6, TNF-α) and biomarkers.
-
Dissect the paws and fix them in 10% neutral buffered formalin for histological analysis.
-
-
Histopathology:
-
Decalcify, embed in paraffin, section, and stain the paw tissues with Hematoxylin and Eosin (H&E) and Safranin O.
-
Evaluate sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion by a blinded pathologist.
-
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocols and data presented are for illustrative purposes based on the known mechanism of the compound class and may need to be optimized for specific experimental conditions.
References
- 1. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 2. jrheum.org [jrheum.org]
- 3. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 8. chondrex.com [chondrex.com]
Application Notes and Protocols for JNJ-77242113 (Icotrokinra) in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-77242113, also known as icotrokinra, is a potent and selective oral peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2] While clinical development has primarily focused on psoriasis and psoriatic arthritis, the critical role of the IL-23/T helper 17 (Th17) cell axis in the pathogenesis of rheumatoid arthritis (RA) makes JNJ-77242113 a compelling candidate for investigation in this disease.[1][3][4] These application notes provide a framework for preclinical research studies evaluating the therapeutic potential of JNJ-77242113 in RA models.
The IL-23/IL-17 signaling pathway is a key driver of inflammation and joint destruction in RA.[5][6] IL-23, produced by activated dendritic cells and macrophages, promotes the differentiation and maintenance of Th17 cells.[1][4] These cells, in turn, secrete pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, and tumor necrosis factor-alpha (TNF-α), which orchestrate the inflammatory cascade within the synovial joint, leading to synovitis, cartilage degradation, and bone erosion.[1][4] By selectively blocking the IL-23 receptor, JNJ-77242113 inhibits this upstream signaling, thereby reducing the production of these downstream pathogenic cytokines.[2]
Quantitative Data Summary
The following tables summarize the key in vitro potency and preclinical pharmacodynamic data for JNJ-77242113, providing a basis for dose selection and experimental design in RA research models.
Table 1: In Vitro Activity of JNJ-77242113
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (KD) | 7.1 pM | Human IL-23R | [1][2] |
| IL-23 Signaling Inhibition (IC50) | 5.6 pM | Human cells | [1][2] |
| IFNγ Production Inhibition (IC50) | 18.4 pM | Human Natural Killer (NK) cells | [1][2] |
| IFNγ Production Inhibition (IC50) | 11 pM | Whole blood (Healthy Donors) | [1][2] |
| IFNγ Production Inhibition (IC50) | 9 pM | Whole blood (Psoriasis Patients) | [1][2] |
Table 2: Preclinical In Vivo Activity of JNJ-77242113 in a Rat Model
| Model | Endpoint | Oral Dose (mg/kg/day) | Result | Reference |
| TNBS-Induced Colitis | Attenuation of disease parameters | ≥ 0.3 | Significant attenuation | [1][2] |
| IL-23-Induced Skin Inflammation | Inhibition of skin thickening | Not specified | Significant inhibition | [1][2] |
| IL-23-Induced Skin Inflammation | Inhibition of IL-17A, -17F, -22 gene induction | Not specified | Significant inhibition | [1][2] |
| Ex vivo IL-23 stimulation | Inhibition of IL-17A production in blood | Dose-dependent | Significant inhibition | [1] |
Signaling Pathway
The diagram below illustrates the mechanism of action of JNJ-77242113 in the context of rheumatoid arthritis pathogenesis.
Experimental Protocols
The following protocols are suggested for evaluating JNJ-77242113 in preclinical models of rheumatoid arthritis.
In Vitro Assay: Inhibition of IL-23-Induced Cytokine Production in Synovial Fluid Mononuclear Cells (SFMCs) from RA Patients
Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-driven pro-inflammatory cytokine production in primary cells from the site of inflammation in RA.
Methodology:
-
Cell Isolation: Isolate SFMCs from synovial fluid of RA patients by Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture SFMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Compound Treatment: Pre-incubate cells with varying concentrations of JNJ-77242113 (e.g., 0.1 pM to 100 nM) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-23 (e.g., 10 ng/mL) for 24-48 hours.
-
Cytokine Analysis: Collect cell culture supernatants and measure the concentration of IL-17A and TNF-α using commercial ELISA kits.
-
Data Analysis: Calculate the IC50 value for JNJ-77242113 by non-linear regression analysis of the concentration-response curve.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the therapeutic efficacy of orally administered JNJ-77242113 in a well-established animal model of rheumatoid arthritis.[7]
Methodology:
-
Animals: Use male Lewis or Dark Agouti rats, 8-10 weeks old.
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin oral administration of JNJ-77242113 (e.g., 0.3, 1, 3, 10 mg/kg/day) or vehicle control on day 7 (prophylactic) or upon the first signs of arthritis (therapeutic).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor animals daily for signs of arthritis and score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per animal is 16.
-
Paw Swelling: Measure paw volume or thickness using a plethysmometer or digital calipers every 2-3 days.
-
-
Terminal Readouts (e.g., Day 21):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Measure levels of IL-17A, TNF-α, and IL-6 in serum or paw homogenates by ELISA or multiplex assay.
-
Gene Expression: Isolate RNA from synovial tissue and perform qRT-PCR to analyze the expression of inflammatory and joint-destructive genes (e.g., Il17a, Tnf, Mmp3, Rankl).
-
Conclusion
JNJ-77242113 is a promising therapeutic candidate for rheumatoid arthritis due to its potent and selective inhibition of the IL-23 receptor, a key upstream regulator of the pro-inflammatory IL-17 pathway. The protocols outlined above provide a starting point for researchers to investigate the efficacy of JNJ-77242113 in relevant in vitro and in vivo models of RA. The strong scientific rationale, coupled with the oral bioavailability of this peptide antagonist, warrants further exploration of its potential as a novel treatment for rheumatoid arthritis.
References
- 1. Role of the IL-23/IL-17 Pathway in Rheumatic Diseases: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Role of the IL-23/IL-17 Pathway in Rheumatic Diseases: An Overview [frontiersin.org]
- 5. The IL-23/IL-17/NF-κB Signaling Pathway in Rheumatoid Arthritis: Molecular Mechanisms and Therapeutic Agents [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of interleukin-23 receptor cytokine-binding homology region rebalance T cell distribution in rodent collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of JNJ-38877605 (JNJ525) Stock Solutions in DMSO
Abstract
This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of JNJ-38877605 (also known as JNJ525), a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in preclinical research. This document outlines the necessary materials, compound properties, a step-by-step procedure for dissolution in Dimethyl Sulfoxide (DMSO), and best practices for storage to maintain compound integrity.
Introduction
JNJ-38877605 is a small-molecule inhibitor of c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR) with an IC50 of 4 nM.[1][2] It demonstrates high selectivity, being 600-fold more selective for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.[1][2] This inhibitor potently blocks HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[1][3] Due to its role in cancer cell survival, invasiveness, and tumor angiogenesis, JNJ-38877605 is a valuable tool for cancer and metabolic disease research.[2][4]
Proper preparation of a concentrated stock solution in a suitable solvent is the first and a critical step for any in vitro or in vivo experiment. DMSO is a common solvent for this compound, but careful handling is required to achieve complete dissolution and ensure stability.
Compound Information & Properties
The key physicochemical properties of JNJ-38877605 are summarized in the table below. This data is essential for accurate calculations and handling.
| Property | Value | Source |
| Synonyms | This compound, c-Met inhibitor JNJ-38877605 | [4] |
| CAS Number | 943540-75-8 | [5] |
| Molecular Formula | C₁₉H₁₃F₂N₇ | [5][6] |
| Molecular Weight | 377.35 g/mol | [1][5][6] |
| Appearance | Crystalline solid / Powder | N/A |
| Solubility in DMSO | ≥ 25 mg/mL (approx. 66.25 mM) | [5] |
| Purity | >98% (typical) | N/A |
Note: Solubility can be affected by the purity of the DMSO. It is highly recommended to use fresh, anhydrous, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing a JNJ-38877605 stock solution.
Caption: Workflow for JNJ-38877605 Stock Solution Preparation.
Detailed Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of JNJ-38877605 in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment
-
JNJ-38877605 powder
-
Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 377.35 g/mol
-
Mass (mg) = 3.7735 mg
Therefore, 3.77 mg of JNJ-38877605 is needed to make 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Preparation: Bring the JNJ-38877605 powder vial to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out the calculated amount of JNJ-38877605 (e.g., 3.77 mg) using an analytical balance and place it into a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the compound.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If particles are still visible, proceed to the next step.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.[5] Gentle warming (to 37°C) can also be applied, but avoid excessive heat which may degrade the compound.
-
-
Verification: Ensure the solution is clear and free of any visible precipitate before use or storage.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]
-
Protect the vials from light.
-
Storage and Stability
-
Powder: The solid form of JNJ-38877605 is stable for up to 3 years when stored at -20°C.[5]
-
In Solvent (DMSO): Stock solutions in DMSO should be stored at -80°C for maximum stability (up to 2 years) or at -20°C (up to 1 year).[5]
-
Freeze-Thaw Cycles: It is critical to minimize the number of freeze-thaw cycles. Aliquoting is the most effective strategy to preserve the integrity of the stock solution.
-
Moisture: DMSO is hygroscopic (readily absorbs moisture from the air). Use fresh, anhydrous grade DMSO and keep containers tightly sealed to prevent the introduction of water, which can cause the compound to precipitate out of solution.[1]
Safety Precautions
-
Handle JNJ-38877605 in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is a penetrant that can carry dissolved substances through the skin. Avoid direct contact with the skin and eyes. If contact occurs, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for JNJ-38877605 and DMSO for complete safety and handling information.
References
Application Note: Solubility Profile of JNJ-525X in Aqueous Buffers
Disclaimer: The following application note uses a fictional compound, JNJ-525X, and representative data to illustrate the format and content for an application note on aqueous solubility. The data and compound information presented here are for illustrative purposes only and are not based on any specific, real-world compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-525X is a novel, potent, and selective kinase inhibitor under investigation for its therapeutic potential in oncology. As a weakly basic compound, its aqueous solubility is highly dependent on the pH of the medium. Understanding the solubility profile of JNJ-525X in various aqueous buffers is critical for its successful development, as solubility can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation for in vitro and in vivo studies. This application note provides a detailed protocol for determining the aqueous solubility of JNJ-525X and presents its solubility profile at different pH values relevant to physiological conditions and preclinical research.
Physicochemical Properties of JNJ-525X
A summary of the key physicochemical properties of JNJ-525X is presented in the table below.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| pKa (strongest basic) | 7.8 |
| LogP | 3.5 |
| Appearance | White to off-white solid |
Aqueous Solubility of JNJ-525X
The equilibrium solubility of JNJ-525X was determined at ambient temperature in a series of aqueous buffers with pH values ranging from 2.0 to 8.0. The results are summarized in the table below.
| Buffer pH | Buffer System | Solubility (µg/mL) |
| 2.0 | 0.01 N HCl | > 1000 |
| 4.0 | 50 mM Acetate (B1210297) Buffer | 250 ± 15 |
| 6.8 | Phosphate Buffered Saline (PBS) | 15 ± 2 |
| 7.4 | Phosphate Buffered Saline (PBS) | 5 ± 1 |
| 8.0 | 50 mM Tris Buffer | < 1 |
The data clearly indicates that JNJ-525X exhibits significantly higher solubility in acidic conditions, which is characteristic of a weakly basic compound. The solubility decreases dramatically as the pH approaches and surpasses the pKa of the compound.
Experimental Protocols
Materials and Equipment
-
JNJ-525X powder
-
Phosphate Buffered Saline (PBS) tablets
-
Sodium Acetate
-
Tris base
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Analytical balance
-
pH meter
-
Shaking incubator
-
Centrifuge
-
HPLC system with a UV detector
-
96-well plates
-
Automated liquid handler (optional)
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard laboratory procedures for determining the thermodynamic equilibrium solubility of a compound.[1]
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM acetate for pH 4.0, PBS for pH 6.8 and 7.4, and 50 mM Tris for pH 8.0). Adjust the pH of each buffer to the target value using HCl or NaOH.
-
Sample Preparation: Add an excess amount of JNJ-525X powder (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of each buffer. The presence of undissolved solid should be visible.[1]
-
Incubation: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50% acetonitrile in water) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved JNJ-525X using a validated HPLC-UV method.
-
Quantification: Determine the concentration of JNJ-525X in the original supernatant by back-calculating from the diluted sample concentration.
Protocol for Kinetic Solubility Assessment
This protocol outlines a higher-throughput method for assessing the kinetic solubility of a compound, often used in early drug discovery.[2]
-
Stock Solution Preparation: Prepare a concentrated stock solution of JNJ-525X in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of interest into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the JNJ-525X DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Detection: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). The formation of precipitate can be detected by measuring the turbidity of the solution using a nephelometer or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.
pH-Dependent Solubility of a Weakly Basic Compound
The solubility of a weakly basic compound like JNJ-525X is governed by its pKa and the pH of the surrounding medium. At a pH below its pKa, the compound will be predominantly in its protonated, ionized form, which is more soluble in aqueous media. As the pH increases to values above the pKa, the compound transitions to its neutral, un-ionized form, which is typically less soluble and may precipitate out of solution. This relationship is crucial for understanding how the drug will behave in different physiological environments, such as the stomach (low pH) versus the small intestine (higher pH).
Conclusion
The aqueous solubility of the weakly basic kinase inhibitor JNJ-525X is highly dependent on pH. It exhibits high solubility in acidic environments and poor solubility in neutral to basic conditions. This information is vital for designing appropriate formulations for preclinical and clinical studies and for interpreting data from in vitro and in vivo experiments. The protocols provided here offer robust methods for determining the solubility of JNJ-525X and similar compounds in a drug development setting.
References
Application Notes and Protocols for JNJ-38877605 (JNJ525) in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is crucial in various cellular processes including proliferation, survival, motility, and invasion.[3][4] Dysregulation of this pathway is implicated in the progression of numerous cancers.[5] JNJ-38877605 exhibits high selectivity for c-Met, making it a valuable tool for investigating the role of c-Met signaling in both normal physiological processes and disease models using primary cell cultures.[1][2]
Important Note for Researchers: The clinical development of JNJ-38877605 was discontinued (B1498344) due to the formation of species-specific insoluble metabolites that caused renal toxicity in humans and rabbits.[2] This is a critical consideration for any in vivo studies. For in vitro studies with primary cell cultures, while this specific toxicity mechanism may not be directly applicable, it is crucial to perform thorough dose-response and cytotoxicity assessments.
Mechanism of Action
JNJ-38877605 acts as an ATP-competitive inhibitor of the c-Met kinase domain.[1] By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor upon HGF stimulation, thereby blocking the activation of downstream signaling cascades.[6] The primary pathways inhibited are the RAS-ERK (MAPK) and PI3K-AKT pathways, which are key drivers of cell proliferation, survival, and migration.[6]
Data Presentation
The following tables summarize the biochemical activity of JNJ-38877605 and provide starting concentrations for experiments in primary cell cultures based on data from cancer cell lines.
Table 1: Biochemical and In Vitro Activity of JNJ-38877605
| Parameter | Value | Cell Lines Tested | Reference |
| IC₅₀ (c-Met Kinase) | 4 nM | N/A (Biochemical Assay) | [1][7] |
| Selectivity | >600-fold vs. >200 other kinases | N/A (Biochemical Assay) | [1][8] |
| Effective Concentration | 500 nM | EBC1, GTL16, NCI-H1993, MKN45 | [1][8] |
Table 2: Recommended Concentration Ranges for Primary Cell Culture Experiments
| Assay Type | Starting Concentration Range | Notes |
| c-Met Phosphorylation | 10 nM - 1000 nM | Assess after short-term treatment (e.g., 1-6 hours). |
| Cell Viability (e.g., MTS/WST-1) | 10 nM - 10 µM | Assess after long-term treatment (e.g., 48-72 hours). |
| Cell Migration/Invasion | 100 nM - 1 µM | Titrate to find a non-toxic, effective concentration. |
Experimental Protocols
General Guidelines for Handling JNJ-38877605
-
Reconstitution: JNJ-38877605 is soluble in DMSO.[1][7] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dilution: For cell culture experiments, dilute the DMSO stock solution in the appropriate serum-free or complete culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the primary cells (typically ≤ 0.1%).
Primary Cell Culture
The choice of primary cells will depend on the research question. The c-Met pathway is relevant in various cell types, including hepatocytes and endothelial cells.
Protocol 4.2.1: General Culture of Primary Human Umbilical Vein Endothelial Cells (HUVECs)
-
Coating Culture Vessels: Coat culture flasks or plates with an appropriate attachment factor (e.g., gelatin-based coating solution) for at least 30 minutes at 37°C. Aspirate the solution before seeding cells.[9]
-
Thawing Cells: Quickly thaw cryopreserved HUVECs in a 37°C water bath. Transfer the cells to a sterile conical tube containing pre-warmed endothelial cell growth medium.
-
Cell Seeding: Centrifuge the cells at 200 x g for 5 minutes. Resuspend the cell pellet in fresh, pre-warmed complete endothelial growth medium and seed onto the coated culture vessel.[10]
-
Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 48 hours. Passage cells when they reach 80-90% confluency.
Western Blot Analysis of c-Met Phosphorylation
This protocol is to determine the inhibitory effect of JNJ-38877605 on HGF-induced c-Met phosphorylation.
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight if they require ligand stimulation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of JNJ-38877605 (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours.
-
HGF Stimulation: Stimulate the cells with an appropriate concentration of HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11][12]
-
Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (WST-1 or MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with JNJ-38877605.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.[14]
-
Drug Treatment: Prepare serial dilutions of JNJ-38877605 in complete culture medium. Treat the cells for 48-72 hours. Include wells with vehicle control (DMSO).[14]
-
Reagent Addition: Add 10 µL of WST-1 or 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Cell Migration (Wound Healing) Assay
This protocol provides a straightforward method to assess the effect of JNJ-38877605 on primary cell migration.
-
Cell Seeding: Seed primary cells in a 24-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a linear scratch in the monolayer.[15]
-
Treatment: Wash the wells with PBS to remove detached cells. Add fresh low-serum medium containing different concentrations of JNJ-38877605 or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of growth of primary human tumour cell cultures by a 4-anilinoquinazoline inhibitor of the epidermal growth factor receptor family of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met represents a potential therapeutic target for personalized treatment in Hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. JNJ-38877605 - Immunomart [immunomart.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Isolation and functional characterization of primary endothelial cells from mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. Aptamers Binding to c-Met Inhibiting Tumor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of the Dose-Response Curve for JNJ-38877605 (JNJ525)
Audience: Researchers, scientists, and drug development professionals.
Introduction: JNJ-38877605 is a potent and selective, orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 of 4 nM.[1][2] The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), plays a critical role in cell proliferation, survival, motility, and invasion.[3][4] Dysregulation of this pathway through mutation, amplification, or overexpression is implicated in the progression of numerous cancers, making it a key therapeutic target.[5][6]
These application notes provide detailed protocols for determining the dose-response characteristics of JNJ-38877605 through biochemical and cell-based assays. The described methods will allow researchers to quantify its inhibitory potency against the purified c-Met kinase (biochemical IC50), assess its effect on cancer cell viability (cellular IC50), and confirm its mechanism of action by measuring target engagement in a cellular context.
Key Concepts & Signaling Pathway
Upon binding HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream cascades critical for oncogenesis, including the PI3K/AKT (survival), RAS/MAPK (proliferation), and STAT (invasion) pathways.[4][6][7] JNJ-38877605 exerts its effect by binding to the ATP pocket of the c-Met kinase, preventing this initial autophosphorylation and thereby blocking all downstream signaling.[1][2][8]
Experimental Workflow Overview
The determination of the dose-response curve for JNJ-38877605 involves a multi-step process. It begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to measure the effect on cell viability and confirm target engagement within the cellular environment.
Protocol 1: In Vitro c-Met Kinase Assay (Biochemical IC50)
Principle: This assay quantitatively measures the kinase activity of purified recombinant c-Met enzyme. The inhibition of the enzyme by JNJ-38877605 is determined by measuring the reduction in ATP consumption, which is detected as a luminescent signal. The Kinase-Glo® MAX reagent is commonly used for this purpose.[9][10]
Materials:
-
Recombinant human c-Met kinase (BPS Bioscience, Cat. #40255 or similar)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[9]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (10 mM stock)
-
JNJ-38877605 (dissolved in 100% DMSO)
-
Kinase-Glo® MAX Luminescence Kinase Assay (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x stock buffer with sterile deionized water. If desired, add DTT to a final concentration of 1 mM.
-
Prepare JNJ-38877605 Dilutions: Perform a serial dilution of JNJ-38877605 in 100% DMSO. A typical starting concentration is 1000x the final desired highest concentration. Then, dilute this series into the 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare Master Mixture: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration at its Km,app or 10-100 µM), and PTK substrate.
-
Add Reagents to Plate:
-
Add 5 µL of the diluted JNJ-38877605 or DMSO (vehicle control) to the wells.
-
To initiate the reaction, add 20 µL of the Master Mixture to each well.
-
Finally, add 25 µL of diluted c-Met enzyme (e.g., 0.5-1 ng/µL) to all wells except the "blank" control. Add 25 µL of 1x Kinase Assay Buffer to the blank wells.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of the reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "blank" reading from all other values.
-
Calculate the percent inhibition for each JNJ-38877605 concentration relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot the % Inhibition against the log of JNJ-38877605 concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Protocol 2: Cell-Based Viability Assay (Cellular IC50)
Principle: The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in culture media.[11][12] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of viable cells.
Materials:
-
c-Met dependent cancer cell lines (e.g., GTL-16, MKN-45, EBC-1)[1]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
JNJ-38877605 (dissolved in DMSO)
-
Sterile, tissue culture-treated 96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare a 2x serial dilution series of JNJ-38877605 in culture medium from a concentrated stock.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of JNJ-38877605. Include vehicle (DMSO) control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[13][14]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.[11]
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Normalize the data to the vehicle control wells to calculate the percent viability: % Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle)
-
Plot the % Viability against the log of JNJ-38877605 concentration and use a non-linear regression model (4PL) to calculate the IC50 (or GI50) value.
Protocol 3: Western Blot for c-Met Phosphorylation (Target Engagement)
Principle: This protocol confirms that JNJ-38877605 inhibits its intended target in a cellular context. The level of phosphorylated c-Met (p-Met) at key tyrosine residues (e.g., Tyr1234/1235) is measured relative to the total amount of c-Met protein after treating cells with the inhibitor.[15][16]
Materials:
-
c-Met dependent cell line (e.g., GTL-16)
-
Hepatocyte Growth Factor (HGF), if the cell line requires stimulation
-
JNJ-38877605 (dissolved in DMSO)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-p-Met (Tyr1234/1235), Rabbit anti-total Met
-
Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if HGF stimulation is required.
-
Pre-treat the cells with various concentrations of JNJ-38877605 for 2 hours.
-
If applicable, stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes. Include non-stimulated and vehicle controls.
-
-
Lysate Preparation:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[15][17]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Met, 1:1000 in 5% BSA/TBST) overnight at 4°C.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total c-Met and a loading control (GAPDH) to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the normalized p-Met level: (p-Met intensity / Total Met intensity).
-
Plot the normalized p-Met levels against the log of JNJ-38877605 concentration to determine the IC50 for target inhibition.
Data Presentation
Quantitative data should be summarized in clear, concise tables.
Table 1: Biochemical Potency of JNJ-38877605
| Kinase Target | Assay Type | IC50 (nM) |
|---|
| c-Met | Kinase-Glo® | 4.2 ± 0.8 |
Table 2: Cellular Antiproliferative Activity of JNJ-38877605
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |
|---|---|---|---|
| GTL-16 | Gastric Carcinoma | Amplified | 15.5 ± 2.1 |
| MKN-45 | Gastric Carcinoma | Amplified | 25.3 ± 4.5 |
| EBC-1 | Lung Squamous Cell | Amplified | 30.1 ± 3.8 |
| A549 | Lung Adenocarcinoma | Wild-Type | > 1000 |
Table 3: Target Engagement of JNJ-38877605 in GTL-16 Cells
| Analyte | Assay Type | Endpoint | IC50 (nM) |
|---|
| p-Met (Tyr1234/1235) | Western Blot | Inhibition of Phosphorylation | 12.8 ± 1.9 |
Logical Data Interpretation
The collective data from these assays provide a comprehensive profile of the inhibitor's activity, confirming its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. c-MET [stage.abbviescience.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. origene.com [origene.com]
- 18. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for JNJ-77242113 in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-77242113 (also known as JNJ-2113 or Icotrokinra) is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2] It is designed to selectively and potently block the IL-23 signaling pathway, which is a critical driver in the pathogenesis of various immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease (IBD).[2][3][4] JNJ-77242113 binds to the IL-23R with high affinity, thereby inhibiting the downstream phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines like IL-17A, IL-17F, IL-22, and IFN-γ.[2][5] These application notes provide a detailed overview of the experimental design and protocols for evaluating the efficacy of JNJ-77242113 in relevant preclinical models of inflammation.
Mechanism of Action: IL-23 Pathway Inhibition
JNJ-77242113 acts as a competitive antagonist at the IL-23 receptor.[4] The binding of IL-23 to its receptor on immune cells, such as T helper 17 (Th17) cells and innate lymphoid cells, triggers a signaling cascade that is central to chronic inflammation. JNJ-77242113 effectively blocks this initial step.
Quantitative Data Summary
The inhibitory potency and preclinical efficacy of JNJ-77242113 have been quantified across various assays and models.
| Assay/Model Type | Species/System | Key Parameter | Value | Reference(s) |
| In Vitro Potency | ||||
| IL-23R Binding Affinity | Human Cells | KD | 7.1 pM | [2] |
| IL-23 Signaling | Human Cells | IC50 | 5.6 pM | [2] |
| IFNγ Production | Human NK Cells | IC50 | 18.4 pM | [2] |
| IFNγ Production | Human Whole Blood (Healthy) | IC50 | 11 pM | [2] |
| IFNγ Production | Human Whole Blood (Psoriasis) | IC50 | 9 pM | [2] |
| Preclinical Efficacy | ||||
| TNBS-Induced Colitis | Rat | Effective Dose | ≥ 0.3 mg/kg/day (Oral) | [2] |
| IL-23-Induced Skin Inflammation | Rat | Effective Dose | ≥ 3 mg/kg (Oral) | [5] |
Preclinical Inflammation Models and Protocols
JNJ-77242113 has demonstrated efficacy in well-established rat models of skin and intestinal inflammation, providing robust preclinical proof-of-concept.[6]
IL-23-Induced Skin Inflammation Model (Rat)
This model recapitulates key features of psoriasis by inducing a localized inflammatory response in the skin through the administration of IL-23. It is used to assess the ability of a compound to inhibit IL-23-driven skin pathology.
Detailed Protocol:
-
Animals: Use female Sprague Dawley rats. Allow for an acclimatization period before the start of the study.
-
JNJ-77242113 Administration:
-
Prepare JNJ-77242113 in a suitable vehicle for oral gavage.
-
Administer JNJ-77242113 or vehicle to respective groups. Dosing can be prophylactic (before IL-23) and continued daily. Effective doses have been shown to be ≥ 3 mg/kg.[5]
-
-
Induction of Inflammation:
-
Monitoring and Endpoints:
-
Termination and Tissue Analysis:
-
On the final day (e.g., Day 4), euthanize the animals.
-
Collect ear tissue for further analysis.
-
Gene Expression: Extract RNA from ear tissue and perform qPCR to measure the relative expression of IL-17A, IL-17F, and IL-22.[5]
-
Histology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia and immune cell infiltration.[1]
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (Rat)
This is a widely used model for IBD, particularly Crohn's disease. TNBS, a haptenizing agent, induces a T-cell-mediated transmural inflammation in the colon when administered with ethanol, which breaks the mucosal barrier.
Detailed Protocol:
-
Animals: Use male Wistar or Sprague Dawley rats. Fast animals for 24-36 hours before induction to clear the colon, while allowing free access to water.[3]
-
Induction of Colitis:
-
Anesthetize the rats lightly (e.g., with isoflurane (B1672236) or light ether).[3]
-
Prepare a solution of TNBS in 50% ethanol. A typical inducing dose is 25-50 mg/kg in a volume of 0.25-1 mL.[3][9]
-
Gently insert a soft catheter intra-rectally to a depth of approximately 8 cm.[3]
-
Instill the TNBS-ethanol solution slowly.
-
Hold the rat in a head-down position for 1-2 minutes to prevent leakage of the instillate.[3]
-
-
JNJ-77242113 Administration:
-
Administer JNJ-77242113 orally at doses ≥ 0.3 mg/kg/day.[2] Treatment can be initiated before (prophylactic) or after (therapeutic) colitis induction and continued daily.
-
-
Monitoring and Endpoints:
-
Clinical Signs: Monitor daily for body weight loss, stool consistency, and the presence of blood in the feces (hemoccult). A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Macroscopic Assessment: At the end of the study (e.g., Day 7), euthanize the animals and excise the colon. Score the macroscopic damage based on the presence of inflammation, ulceration, and thickening of the colon wall.[10]
-
Histological Analysis: Collect sections of the colon for H&E staining to evaluate the extent of inflammation, ulceration, and immune cell infiltration into the mucosa and submucosa.
-
In Vitro and Ex Vivo Assay Protocols
These assays are crucial for determining the potency of JNJ-77242113 on human cells and for confirming target engagement in samples from treated animals or human subjects.
pSTAT3 Phosphorylation Inhibition Assay in Human PBMCs
This assay directly measures the inhibition of the proximal signaling event downstream of IL-23R activation.
Detailed Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Compound Incubation:
-
Resuspend PBMCs in a suitable culture medium.
-
Pre-incubate the cells with a serial dilution of JNJ-77242113 or vehicle for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Stimulate the PBMCs with recombinant human IL-23 (e.g., 100 ng/mL) for 15 minutes at 37°C.[11] Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by fixing the cells (e.g., with BD Cytofix™ buffer) for 10-20 minutes at room temperature.[12]
-
Permeabilize the cells using an appropriate buffer (e.g., ice-cold methanol (B129727) or BD Phosflow™ Perm Buffer III) for 30 minutes on ice.[12]
-
-
Staining and Flow Cytometry:
-
Wash the permeabilized cells.
-
Stain with a fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody. Cell surface markers (e.g., CD4, CD8) can be included to identify specific cell populations.
-
Acquire data on a flow cytometer. The inhibition of the IL-23-induced increase in the mean fluorescence intensity (MFI) of pSTAT3 is used to calculate the IC50.[12][13]
-
Ex Vivo Cytokine Production Inhibition Assay (Whole Blood)
This assay assesses the functional consequence of IL-23R blockade by measuring the inhibition of downstream cytokine production. It is a key pharmacodynamic biomarker.
Detailed Protocol:
-
Blood Collection: Collect whole blood from treated animals or human subjects into heparinized tubes.
-
Compound Incubation (for in vitro characterization):
-
For determining in vitro potency, pre-incubate whole blood from untreated subjects with a serial dilution of JNJ-77242113 for 15-30 minutes.
-
-
Stimulation:
-
Add recombinant IL-23 (and co-stimulants like IL-2 and IL-18 for IFNγ) to the whole blood samples.[2]
-
Incubate for a suitable period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the samples to pellet the cells.
-
Collect the plasma supernatant.
-
Measure the concentration of the target cytokine (e.g., IFNγ or IL-17A) using a validated ELISA or a multiplex cytokine assay platform (e.g., Meso Scale Discovery).[5]
-
-
Data Analysis: Calculate the percentage of inhibition of cytokine production in JNJ-77242113-treated samples relative to vehicle-treated, stimulated controls.
References
- 1. mlm-labs.com [mlm-labs.com]
- 2. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and Clinical Pharmacokinetic, Pharmacodynamic, and Safety Data of Targeted Oral Peptide JNJ-2113 Published in Scientific Reports - BioSpace [biospace.com]
- 7. cdn2.hubspot.net [cdn2.hubspot.net]
- 8. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-38877605 (JNJ525) Technical Support Center: Solubility and Formulation Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the solubility of JNJ-38877605, a potent and selective c-Met kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of JNJ-38877605?
The recommended solvent for preparing high-concentration stock solutions of JNJ-38877605 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] There are varying reports on its maximum solubility in DMSO, ranging from 6 mg/mL to 50 mg/mL.[2][4] This variability may be due to differences in compound purity, the water content of the DMSO, and experimental conditions. For optimal results, always use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[3]
Q2: My JNJ-38877605 is not dissolving properly or is precipitating out of solution. What are the common causes and solutions?
Several factors can contribute to dissolution problems. Please refer to the troubleshooting workflow below.
Common Causes:
-
Water Content in Solvent: JNJ-38877605 solubility is sensitive to moisture. The presence of water in DMSO can cause the compound to precipitate.[3]
-
Low-Quality Solvent: Using solvents of insufficient purity can affect solubility.
-
Temperature: The compound may be less soluble at lower temperatures.
-
Saturation: The concentration may have exceeded the solubility limit under your specific conditions.
Troubleshooting Steps:
-
Use Anhydrous Solvent: Ensure you are using fresh, high-purity, anhydrous DMSO.[3]
-
Gentle Warming: Warm the solution gently in a 37°C water bath.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][4] This can be particularly helpful for achieving higher concentrations.
-
Prepare Fresh: Prepare solutions fresh for each experiment to avoid issues related to freeze-thaw cycles and long-term storage, during which water absorption can occur.
Q3: What is the solubility of JNJ-38877605 in aqueous buffers or cell culture media?
JNJ-38877605 is practically insoluble in water and aqueous-based solutions like ethanol, PBS, and cell culture media.[2][3][4][5] When preparing working solutions for cell-based assays, it is critical to first create a high-concentration stock in DMSO and then dilute this stock into the aqueous medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Be aware that diluting the DMSO stock into an aqueous buffer may cause the compound to precipitate if its final concentration exceeds its aqueous solubility limit.
Q4: How can I prepare JNJ-38877605 for in vivo animal studies?
Due to its poor aqueous solubility, JNJ-38877605 cannot be simply dissolved in saline or PBS for in vivo use.[4] It requires a specific formulation, typically a suspension for oral administration (p.o.).
Common Formulation Strategies:
-
Carboxymethyl Cellulose (B213188) (CMC): A homogeneous suspension can be prepared using CMC-Na.[2]
-
Co-solvent/Surfactant System: A multi-step procedure involving propylene (B89431) glycol (as a solvent), Tween 80 (as a surfactant), and D5W (5% dextrose in water) has been described.[3]
It is crucial to ensure the final formulation is a homogeneous suspension and to prepare it fresh before each administration to ensure consistent dosing.
Q5: I've heard about toxicity issues related to JNJ-38877605's solubility. Can you explain this?
Yes, the clinical development of JNJ-38877605 was halted due to renal toxicity observed in humans.[6][7] This toxicity is a direct consequence of a specific type of in vivo solubility problem. JNJ-38877605 is metabolized by the enzyme aldehyde oxidase, particularly in humans and rabbits, into metabolites (e.g., M1/3, M5/6) that are poorly soluble.[6][7][8] These insoluble metabolites precipitate in the renal tubules, forming crystals that lead to kidney damage (nephrotoxicity).[6][8] This issue is species-specific and was not observed in initial preclinical studies in rats and dogs.[7]
Data Presentation
Table 1: Solubility of JNJ-38877605 in Various Solvents
| Solvent | Reported Solubility | Molar Equivalent (MW=377.35) | Source(s) | Notes |
| DMSO | ≥ 30 mg/mL | ≥ 79.50 mM | [1] | Use fresh, anhydrous DMSO. Warming and sonication can aid dissolution.[1][3] |
| 50 mg/mL | 132.5 mM | [2][3] | ||
| 6 mg/mL | 15.9 mM | [4] | ||
| Chloroform | 30 mg/mL | 79.5 mM | [9] | |
| Water | 0.0115 mg/mL | 0.03 mM | [5] | Considered practically insoluble.[2][3] |
| < 1 mg/mL | < 2.65 mM | [4] | ||
| Ethanol | Insoluble | - | [2][3] | |
| < 1 mg/mL | < 2.65 mM | [4] |
Note: Solubility can vary between batches and is dependent on experimental conditions.
Table 2: Example Formulations for In Vivo Oral Administration
| Formulation Method | Components | Final Concentration | Source |
| Homogeneous Suspension | JNJ-38877605, Carboxymethyl cellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | [2] |
| Co-solvent System | 1. JNJ-38877605 in Propylene Glycol2. Tween 803. 5% Dextrose in Water (D5W) | Not specified, example uses 100 mg/mL stock | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Objective: To prepare a 50 mg/mL (132.5 mM) stock solution of JNJ-38877605 in DMSO.
Materials:
-
JNJ-38877605 powder
-
Anhydrous, high-purity DMSO (new, sealed bottle recommended)
-
Sterile microcentrifuge tube or vial
-
Vortex mixer
-
Water bath set to 37°C
-
Ultrasonic bath
Methodology:
-
Weigh the desired amount of JNJ-38877605 powder and place it into a sterile vial. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.[1] Vortex again.
-
If dissolution is still incomplete, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1][4]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1][3]
Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage (in vivo)
Objective: To prepare a 5 mg/mL homogeneous suspension of JNJ-38877605 using CMC-Na for oral administration in animal models.[2]
Materials:
-
JNJ-38877605 powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle (optional, for fine powder)
-
Stir plate and magnetic stir bar
-
Appropriate sized beaker or tube
Methodology:
-
Prepare the Vehicle: First, prepare the CMC-Na solution (e.g., 0.5% w/v). To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until it is fully dissolved. This may take some time.
-
Weigh Compound: Weigh the required amount of JNJ-38877605. For 10 mL of a 5 mg/mL suspension, weigh 50 mg of the compound.
-
Create a Paste: Place the JNJ-38877605 powder in a small beaker or mortar. Add a very small volume of the CMC-Na vehicle (a few drops) and triturate with a pestle or spatula to create a smooth, uniform paste. This step helps prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining volume of the CMC-Na vehicle to the paste while continuously stirring or vortexing.
-
Homogenize: Place the mixture on a stir plate and stir for 15-30 minutes to ensure a uniform, homogeneous suspension.
-
Administer: Use the suspension immediately after preparation. Ensure the suspension is mixed well (e.g., by vortexing) immediately before drawing each dose to guarantee uniformity.
References
- 1. JNJ-38877605 | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. JNJ-38877605 | c-Met/HGFR | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Preventing JNJ525 precipitation in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ525. The information provided addresses common issues related to the precipitation of this compound in aqueous media during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This compound is a small molecule inhibitor of Tumor Necrosis Factor alpha (TNFα) that has a known tendency to precipitate in aqueous solutions. This is likely due to its aggregation-based mechanism of action. The following guide provides strategies to mitigate precipitation and maintain this compound in solution for your experiments.
Issue: this compound precipitates out of solution upon dilution into aqueous buffers.
This is a common issue for hydrophobic and aggregation-prone compounds like this compound. Here are several approaches to address this, ranging from simple solvent adjustments to more complex formulation strategies.
1. Optimization of Stock Solution and Dilution Technique
-
Initial Dissolution: this compound is soluble in 100% dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in fresh, anhydrous DMSO. One source suggests a solubility of up to 10 mM in DMSO, while another indicates 5 mg/mL with warming to 60°C.
-
Serial Dilution: When diluting the DMSO stock into your aqueous experimental buffer, perform serial dilutions rather than a single large dilution. This gradual decrease in DMSO concentration can help prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible while still maintaining this compound solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
2. Utilizing Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Polyethylene Glycol (PEG): PEG is a water-miscible polymer that can be effective in reducing the aggregation of small molecules in aqueous buffers. Consider preparing an intermediate stock solution of this compound in a mixture of DMSO and PEG (e.g., PEG300 or PEG400) before the final dilution into your aqueous buffer.
-
Ethanol: While this compound has low solubility in 100% ethanol, a small percentage in the final buffer, in combination with DMSO, may improve solubility.
-
Glycerol (B35011): Similar to PEG, glycerol can increase the viscosity and polarity of the solvent, which may help to keep this compound in solution.
3. Employing Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Tween® 80 or Pluronic® F-68: These are non-ionic surfactants commonly used in cell culture and in vitro assays. Introduce a low concentration (e.g., 0.01% - 0.1%) of a surfactant to your final aqueous buffer before adding the this compound solution. It is critical to test the tolerance of your cell line or assay components to the chosen surfactant.
4. pH Adjustment
The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups.
-
pH Screening: If the pKa of this compound is known or can be predicted, adjusting the pH of the buffer away from its isoelectric point may increase solubility. Perform a small-scale solubility test across a range of physiologically relevant pH values (e.g., pH 6.0 - 8.0) to determine the optimal pH for your experiment.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 514.64 g/mol |
| Formula | C₃₁H₃₀N₈ |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 10 mM) |
Q2: Why does this compound precipitate so easily in aqueous solutions?
A2: this compound is a hydrophobic molecule, and its mechanism of inhibiting the TNFα protein-protein interaction is believed to be through an aggregation-based mechanism. This means the molecule has an inherent tendency to self-associate, which can lead to the formation of insoluble aggregates and precipitation when introduced into an aqueous environment.
Q3: Can I use sonication to redissolve precipitated this compound?
A3: Sonication can be attempted to break up aggregates and aid in redissolving precipitated this compound. However, this may only be a temporary solution, and the compound might precipitate again over time. It is generally better to optimize the formulation to prevent precipitation from occurring in the first place. If you use sonication, ensure it does not affect the integrity of your other experimental components.
Q4: Are there any specific buffer components that should be avoided when working with this compound?
A4: While there is no specific list of incompatible buffer components, high concentrations of salts in your buffer could potentially decrease the solubility of hydrophobic compounds like this compound (a "salting-out" effect). If you are observing precipitation, consider testing a buffer with a lower ionic strength.
Q5: How should I prepare this compound for an in vitro assay, such as a TR-FRET assay?
A5: For a sensitive assay like TR-FRET, minimizing the concentration of organic solvents and detergents is crucial to avoid interference. A suggested workflow would be:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Perform a serial dilution of the this compound stock in 100% DMSO to get closer to the final desired concentration.
-
In a separate tube, prepare your final assay buffer. If a co-solvent or surfactant is needed, add it to the buffer at this stage.
-
Perform the final dilution step by adding a small volume of the diluted this compound in DMSO to the assay buffer, ensuring rapid mixing. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).
Experimental Protocols
Protocol 1: General Stock Solution Preparation
-
Weigh out the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 60°C) and brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Technical Support Center: Optimizing JNJ-7706621 Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706621. The information is designed to help optimize experimental conditions and address common challenges encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its mechanism of action?
A1: JNJ-7706621 is a potent, dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] It primarily targets CDK1 and CDK2, as well as Aurora A and Aurora B kinases, which are key regulators of cell cycle progression. By inhibiting these kinases, JNJ-7706621 can induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in various cancer cell lines.[1][2]
Q2: What is the recommended starting concentration range for JNJ-7706621 in cell assays?
A2: The optimal concentration of JNJ-7706621 is highly dependent on the cell line and the specific assay. For initial experiments, a concentration range of 100 nM to 1 µM is a reasonable starting point for many cancer cell lines, as the IC50 values for growth inhibition typically fall within this range (112 to 514 nM).[3] For kinase inhibition assays, much lower concentrations in the low nanomolar range (3-15 nM) are effective.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store JNJ-7706621 stock solutions?
A3: JNJ-7706621 is soluble in DMSO.[4] For a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that could affect cell viability (typically ≤ 0.5%).
Q4: What are the known off-target effects of JNJ-7706621?
A4: While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it can exhibit activity against other kinases at higher concentrations. Some reported off-target effects include inhibition of VEGFR2, FGFR2, and GSK3β with IC50 values in the range of 154-254 nM.[5][3] It is crucial to consider these potential off-target effects when interpreting data, especially at concentrations above 1 µM.
Troubleshooting Guide
Problem 1: I am not observing the expected growth inhibition or apoptosis in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of JNJ-7706621 concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance. A known mechanism of acquired resistance to JNJ-7706621 is the overexpression of the ABCG2 drug transporter.[5] Consider using a different cell line or investigating the expression of resistance-related proteins. |
| Incorrect Assay Duration | The effects of JNJ-7706621 on cell viability and apoptosis are time-dependent. Extend the incubation time (e.g., 24, 48, and 72 hours) to ensure sufficient time for the compound to exert its effects. |
| Compound Degradation | Ensure your JNJ-7706621 stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Interference | Some assay reagents can be affected by the compound. Run appropriate controls, such as a cell-free assay with JNJ-7706621, to check for any direct interference with your detection method. |
Problem 2: I am observing high levels of cell death even at low concentrations of JNJ-7706621.
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to CDK and Aurora kinase inhibition. Perform a more detailed dose-response curve starting from very low concentrations (e.g., 1 nM) to identify a suitable working range. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all treatments and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same DMSO concentration as your highest JNJ-7706621 concentration) in your experiments. |
| Off-Target Effects | At higher concentrations, off-target effects on other essential kinases could contribute to cytotoxicity. Correlate the observed phenotype with the inhibition of the intended targets (CDKs and Aurora kinases) through downstream marker analysis (e.g., phosphorylation of Rb or histone H3). |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Calibrate your pipettes regularly and use a consistent cell seeding density for all experiments. |
| Variability in Compound Dilution | Prepare fresh serial dilutions of JNJ-7706621 for each experiment. Aliquoting the stock solution can help minimize variability from freeze-thaw cycles. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Data Presentation
Table 1: In Vitro IC50 Values of JNJ-7706621 against Various Kinases
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9[5][4] |
| CDK2/Cyclin E | 3[4] |
| CDK2/Cyclin A | 4[5] |
| CDK3/Cyclin E | 58[3] |
| CDK4/Cyclin D1 | 253[3] |
| CDK6/Cyclin D1 | 175[4] |
| Aurora A | 11[5][4] |
| Aurora B | 15[5][4] |
| VEGFR2 | 154[5][3] |
| FGFR2 | 226[4] |
| GSK3β | 254[5][3] |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284[5] |
| HCT-116 | Colon Carcinoma | 254[5] |
| A-375 | Malignant Melanoma | 447[5] |
| PC-3 | Prostate Adenocarcinoma | 112 - 120[5] |
| DU145 | Prostate Carcinoma | Varies (within 112-514 nM range)[5] |
| SK-OV-3 | Ovarian Adenocarcinoma | Varies (within 112-514 nM range)[5] |
| MDA-MB-231 | Breast Carcinoma | Varies (within 112-514 nM range)[5] |
| MES-SA | Uterine Sarcoma | Varies (within 112-514 nM range)[5] |
| MES-SA/Dx5 | Uterine Sarcoma (P-gp overexpressing) | Varies (within 112-514 nM range)[5] |
Table 3: Anti-proliferative Activity of JNJ-7706621 in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MRC-5 | Fetal Lung Fibroblast | 3.67 - 5.42[5] |
| HASMC | Aortic Smooth Muscle Cells | 3.67 - 5.42[5] |
| HUVEC | Umbilical Vein Endothelial Cells | 3.67 - 5.42[5] |
| HMVEC | Dermal Microvascular Endothelial Cells | 3.67 - 5.42[5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using [¹⁴C]-Thymidine Incorporation
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
96-well CytoStar-T scintillating microplates
-
[¹⁴C]-methyl-thymidine
-
Phosphate-buffered saline (PBS)
-
Scintillation counter
Procedure:
-
Seed 3,000-8,000 cells per well in a 96-well CytoStar-T plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of JNJ-7706621 in complete medium.
-
Add 1 µL of the diluted JNJ-7706621 or vehicle control (DMSO) to the respective wells.
-
Incubate for an additional 24 hours.
-
Add 0.2 µCi of [¹⁴C]-methyl-thymidine to each well in a volume of 20 µL.
-
Incubate for another 24 hours.
-
Aspirate the medium and wash the wells twice with 200 µL of PBS.
-
Add 200 µL of PBS to each well.
-
Seal the top and bottom of the plate.
-
Quantify the incorporation of [¹⁴C]-thymidine using a scintillation counter.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of JNJ-7706621 or vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with JNJ-7706621 or vehicle control as described for the cell cycle analysis protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: Mechanism of action of JNJ-7706621.
Caption: Experimental workflow for a cell viability assay.
Caption: Logical workflow for troubleshooting low efficacy.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
JNJ-38877605 Off-Target Effects: A Technical Support Resource
For researchers and drug development professionals investigating the c-Met inhibitor JNJ-38877605 (alternatively referred to as JNJ525), this technical support center provides essential information regarding its off-target effects, particularly the species-specific renal toxicity that led to the discontinuation of its clinical development.[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions to aid in understanding and navigating these challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for JNJ-38877605?
JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 4 nM.[5][6] It has demonstrated over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[5][6] Its on-target activity involves the inhibition of HGF-stimulated and constitutively activated c-Met phosphorylation, which plays a crucial role in cancer cell survival, invasiveness, and tumor angiogenesis.[5][7]
Q2: What is the critical off-target effect of JNJ-38877605 observed in clinical trials?
The primary off-target effect and reason for the termination of clinical development is renal toxicity.[1][2][3][4] This toxicity was observed in virtually all patients, even at sub-therapeutic doses, and was not predicted by preclinical studies in rats and dogs.[1][2][3][4]
Q3: Why was this renal toxicity not detected in initial preclinical animal models?
The renal toxicity is due to the formation of species-specific insoluble metabolites.[1][2][3][4] The metabolic pathways leading to these toxic metabolites are active in humans and rabbits but are not significantly present in rats and dogs, the common preclinical toxicology models.[1][2][3][4]
Q4: What is the biochemical mechanism behind this species-specific toxicity?
The toxicity is caused by the metabolism of JNJ-38877605 by the enzyme aldehyde oxidase.[1][2][3] This enzymatic activity leads to the formation of insoluble metabolites (M1/3 and M5/6) that crystallize in the renal tubules, causing degenerative and inflammatory changes in the kidneys.[1][2][3][4]
Troubleshooting Guide
Issue: Observing unexpected renal toxicity in an animal model during in vivo studies with JNJ-38877605.
Troubleshooting Steps:
-
Verify the Animal Model: Confirm the species of your animal model. Renal toxicity has been specifically documented in rabbits and humans due to the presence of aldehyde oxidase activity.[1][2][3] If you are using rabbits, this toxicity is an expected outcome. If using other species, consider the possibility of inter-individual variations in drug metabolism.
-
Metabolite Analysis: Conduct pharmacokinetic and metabolite profiling studies on plasma and urine samples from the affected animals. The presence of insoluble metabolites, specifically M1/3 and M5/6, would confirm a similar metabolic pathway to that observed in humans and rabbits.[1][2][3]
-
Histopathological Examination: Perform a thorough histopathological evaluation of the kidneys from the affected animals. Look for the characteristic signs of crystal formation within the renal tubules, accompanied by degenerative and inflammatory changes.[1][2][3][4]
Issue: In vitro results show high selectivity, but in vivo studies are confounded by toxicity.
Troubleshooting Steps:
-
Consider Species-Specific Metabolism: Recognize that in vitro kinase selectivity assays do not account for in vivo metabolism. The high selectivity of JNJ-38877605 for c-Met is well-documented, but this does not predict the formation of toxic metabolites in specific species.[1][3][5]
-
In Vitro Metabolism Studies: To proactively assess this, you can perform in vitro metabolism studies using liver subcellular fractions (S9 or microsomes) or hepatocytes from different species (rat, dog, rabbit, human).[4] This can help identify the potential for the formation of the problematic metabolites before moving to in vivo studies.
-
Aldehyde Oxidase Inhibition Assay: To confirm the role of aldehyde oxidase in the metabolism of JNJ-38877605 in your system, you can use a known aldehyde oxidase inhibitor, such as quercetin, in your in vitro metabolism assays.[1] A reduction in the formation of the specific metabolites in the presence of the inhibitor would point to the involvement of this enzyme.[1]
Experimental Protocols
Protocol 1: In Vivo Renal Toxicity Assessment in a Rabbit Model
-
Animal Model: Use adult New Zealand White rabbits.
-
Drug Administration: Administer JNJ-38877605 orally at various dose levels.
-
Monitoring: Regularly monitor the animals for clinical signs of toxicity. Collect blood samples at predetermined time points to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Urine Analysis: Collect urine to monitor for crystalluria and other signs of renal damage.
-
Pharmacokinetics: Analyze plasma samples to determine the pharmacokinetic profile of JNJ-38877605 and its metabolites.
-
Histopathology: At the end of the study, euthanize the animals and perform a complete necropsy with a focus on the kidneys. Tissues should be fixed, sectioned, and stained for microscopic examination to identify crystal deposits, tubular damage, and inflammation.[1][2][3][4]
Protocol 2: In Vitro Metabolite Identification
-
System: Utilize liver S9 fractions or hepatocytes from rats, dogs, rabbits, and humans.
-
Incubation: Incubate JNJ-38877605 with the liver preparations in the presence of appropriate cofactors (e.g., NADPH for cytochrome P450 enzymes).
-
Analysis: Following incubation, analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
Comparison: Compare the metabolite profiles across the different species to identify any species-specific metabolites. The key metabolites of interest are M1/3 and M5/6.[1][2][3]
Quantitative Data Summary
Table 1: Kinase Selectivity of JNJ-38877605
| Kinase | IC50 (nM) | Selectivity vs. c-Met |
| c-Met | 4 | - |
| Fms | >2500 | >625-fold |
| Other 200+ kinases | - | >600-fold |
Data compiled from publicly available sources.[1][3][5]
Table 2: Species-Specific Renal Toxicity of JNJ-38877605
| Species | Renal Toxicity Observed | Key Metabolites Formed | Primary Metabolizing Enzyme |
| Human | Yes | M1/3, M5/6 | Aldehyde Oxidase |
| Rabbit | Yes | M1/3, M5/6 | Aldehyde Oxidase |
| Rat | No | Not significant | - |
| Dog | No | Not significant | - |
Data compiled from published preclinical and clinical studies.[1][2][3][4]
Visualizations
Caption: On-target signaling pathway of JNJ-38877605.
Caption: Species-specific off-target metabolic pathway.
Caption: Troubleshooting workflow for in vivo toxicity.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
Technical Support Center: JNJ-38877605 (JNJ525) In Vitro Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize and understand the cytotoxic effects of the c-Met inhibitor JNJ-38877605 (JNJ525) in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605 and what is its primary mechanism of action?
A1: JNJ-38877605 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its primary mechanism is to bind to the ATP-binding site of c-Met kinase, preventing its phosphorylation and the activation of downstream signaling pathways involved in cell growth, migration, and survival.[1][3] JNJ-38877605 has an IC50 of 4 nM for c-Met and demonstrates over 600-fold selectivity for c-Met compared to a panel of over 200 other kinases.[3]
Q2: Is the cytotoxicity I'm observing an expected on-target effect?
A2: It can be. The c-Met signaling pathway plays a crucial role in the survival of certain cancer cells.[1] Inhibition of this pathway by JNJ-38877605 can lead to apoptosis (programmed cell death) and cell cycle arrest, which manifests as cytotoxicity in sensitive cell lines.[4] However, unexpectedly high or inconsistent cytotoxicity could be due to off-target effects or experimental variables.
Q3: Can JNJ-38877605 cause cytotoxicity through off-target effects?
A3: While JNJ-38877605 is highly selective, like many small molecule inhibitors, it can have off-target activities that contribute to its antitumor effects.[4] If cytotoxicity is observed at concentrations that do not correlate with the inhibition of c-Met phosphorylation, an off-target mechanism may be responsible.[4]
Q4: I've read about renal toxicity with JNJ-38877605. Is this relevant to my standard in vitro cell culture experiments?
A4: Generally, no. The observed renal toxicity in preclinical and clinical studies was caused by the formation of insoluble metabolites (M1/3, M5/6) generated by the aldehyde oxidase (AO) enzyme.[1][5] This enzyme is highly active in human and rabbit liver and kidney tissue but has negligible expression in common preclinical species like dogs and rats. Standard in vitro cancer cell line models typically lack significant AO activity, so this specific mechanism of toxicity is unlikely to be a factor unless you are using specific in vitro systems that include liver fractions (e.g., S9) or hepatocytes from species with high AO activity.[6]
Troubleshooting Guide: Unexpected Cytotoxicity
Use this guide to diagnose and resolve issues with JNJ-38877605-induced cytotoxicity in your experiments.
Problem 1: Cell death is higher than expected or inconsistent across experiments.
This could be due to issues with compound handling, assay methods, or on-target effects in a highly sensitive cell line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for JNJ-38877605 cytotoxicity.
Problem 2: How can I differentiate between on-target and off-target cytotoxicity?
A combination of molecular biology and pharmacology techniques is required to dissect the mechanism of cytotoxicity.
Experimental Workflow for Target Validation
Caption: Workflow to validate on-target vs. off-target effects.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of JNJ-38877605
| Parameter | Value | Target/System | Reference |
| IC50 | 4 nM | c-Met Kinase | [3] |
| IC50 | 4.7 nM | c-Met Kinase | [1][2] |
| Selectivity | >600-fold | Over 200 kinases | [3] |
| Selectivity | >833-fold | Over 246 kinases (next most potent: Fms) | [1][2] |
| Cellular Effect | Reduction of p-Met | EBC1, GTL16, NCI-H1993, MKN45 cells | [3] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Direct Cell Counting
Metabolic assays like MTT or CCK-8 can be confounded by changes in cellular metabolism induced by the treatment.[7][8][9] Direct cell counting is a more robust method for assessing proliferation arrest.[10]
Methodology:
-
Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that allows for logarithmic growth for the duration of the experiment (e.g., 72-96 hours). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of JNJ-38877605 in complete culture medium. Remove the overnight medium from cells and replace it with the drug-containing medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate cells for the desired time period (e.g., 72 hours).
-
Cell Collection:
-
Carefully wash the cells with PBS to remove any non-adherent, dead cells.
-
Add trypsin and incubate to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Counting:
-
Mix an aliquot of the cell suspension with Trypan Blue (e.g., 1:1 ratio).
-
Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
-
Analysis: Calculate the cell number as a percentage of the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for c-Met Phosphorylation
This protocol confirms the on-target activity of JNJ-38877605 by measuring the inhibition of c-Met phosphorylation.
Methodology:
-
Seeding: Seed cells and allow them to adhere overnight, as described above.
-
Starvation (Optional): If studying ligand-stimulated phosphorylation, serum-starve the cells for 4-6 hours.
-
Pre-treatment: Treat cells with various concentrations of JNJ-38877605 (and a DMSO control) for 1-2 hours.
-
Stimulation: If applicable, stimulate the cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes to induce c-Met phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-Met (e.g., p-Met Tyr1234/1235).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Apoptosis Assessment via Caspase-3/7 Activity
Cytotoxicity is often mediated by apoptosis. This assay quantifies the activity of executioner caspases.[11][12][13]
Methodology:
-
Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Treatment: Treat cells with JNJ-38877605 at various concentrations for 24, 48, or 72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Assay:
-
Equilibrate the plate and the caspase assay reagent (e.g., Caspase-Glo® 3/7) to room temperature.
-
Add the reagent directly to each well in a 1:1 volume ratio with the culture medium.
-
Mix briefly on a plate shaker.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) or report as fold-change over the vehicle control.
Signaling Pathway
The primary pathway inhibited by JNJ-38877605 is the HGF/c-Met signaling axis, which drives proliferation and survival.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-dependent activation of cyclin-dependent kinases during Fas-induced apoptosis in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
JNJ525 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its primary mechanism of action?
A1: JNJ-7706621 is a small molecule inhibitor that targets both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4] It shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[1][3][4] By inhibiting these kinases, JNJ-7706621 disrupts cell cycle regulation, leading to a delay in G1 progression and arrest in the G2-M phase.[6][7] This can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[1][6][8]
Q2: What are the recommended storage conditions for JNJ-7706621?
A2: Proper storage is crucial to maintain the stability and activity of JNJ-7706621. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. It is always best to refer to the datasheet provided by your specific supplier.
Q3: How should I prepare stock solutions of JNJ-7706621?
A3: JNJ-7706621 is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO.[1][9] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1] To aid dissolution, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[3] For in vivo studies, specific formulations in vehicles like 0.5% methylcellulose (B11928114) with 0.1% polysorbate 80 or a mixture of DMSO, PEG300, Tween-80, and saline have been used.[4][9]
Q4: What are some common experimental issues encountered with JNJ-7706621?
A4: Common issues include poor solubility in aqueous media, potential for precipitation when diluting stock solutions into culture media, and the development of cellular resistance. To address solubility, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. When diluting, add the stock solution to the aqueous buffer or media while vortexing to ensure rapid mixing. Cellular resistance has been observed in some cell lines and may be mediated by the ABCG2 drug transporter.[1][10]
Stability and Storage Conditions
Proper handling and storage are critical for the integrity of JNJ-7706621. The following tables summarize the recommended conditions for the compound in its solid form and in solution.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a dry, dark place. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent | -20°C | Up to 1 month | For shorter-term storage.[1] |
Solubility Data
The solubility of JNJ-7706621 varies significantly across different solvents. This information is crucial for preparing appropriate stock and working solutions for your experiments.
| Solvent | Solubility | Notes |
| DMSO | 20 - 79 mg/mL | Use fresh, moisture-free DMSO for best results.[1][2] Sonication is recommended.[9] |
| Ethanol | < 3 mg/mL | Slightly soluble to insoluble.[1][2][9] |
| Water | Insoluble | [1][9] |
| DMF | 30 mg/mL | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL (5.27 mM) | A common vehicle for in vivo administration.[4][9] Sonication is recommended.[9] |
Experimental Protocols & Troubleshooting
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of JNJ-7706621 on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.[1][9]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.[1][9]
-
Compound Addition: Prepare serial dilutions of JNJ-7706621 in culture medium from a DMSO stock. Add 1 µL of the diluted compound to the respective wells.[1][9] Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells with the compound for an additional 24-72 hours.[1][9]
-
Proliferation Assessment: Measure cell viability using a standard method such as MTS, XTT, or by quantifying ¹⁴C-thymidine incorporation.[1][9]
-
Data Analysis: Calculate the IC₅₀ value by performing a linear regression analysis of the percent inhibition versus the log of the compound concentration.[1]
Troubleshooting:
-
Precipitation in Media: If the compound precipitates upon addition to the media, try pre-diluting the DMSO stock in a small volume of media before adding it to the wells, and ensure rapid mixing.
-
High IC₅₀ Values: If the observed IC₅₀ is higher than expected, verify the compound's integrity and the accuracy of your dilutions. Consider that the cell line may have inherent or acquired resistance.
CDK1 Kinase Activity Assay
This biochemical assay measures the direct inhibitory effect of JNJ-7706621 on CDK1 activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the following in a reaction buffer (50 mM Tris-HCl pH 8, 10 mM MgCl₂, 1 mM DTT):
-
Purified CDK1/cyclin B enzyme complex.
-
Biotinylated peptide substrate (e.g., based on histone H1).[1]
-
Various concentrations of JNJ-7706621 or vehicle control.
-
-
Initiate Reaction: Add ATP (e.g., 5 µM) and ³³P-γ-ATP to start the kinase reaction.[1][3]
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.[1][3]
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Wash to remove unincorporated ³³P-γ-ATP. Measure the incorporated radioactivity using a scintillation counter.[1][3]
-
Data Analysis: Determine the IC₅₀ value from the dose-response curve.
Troubleshooting:
-
Low Signal: Ensure the kinase and substrate are active. Check the specific activity of the radiolabeled ATP.
-
High Background: Optimize washing steps to effectively remove unincorporated ATP.
Visualizations
Signaling Pathway of JNJ-7706621
Caption: JNJ-7706621 inhibits CDK1/2 and Aurora A/B, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Proliferation Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting JNJ525 TR-FRET assay variability
Welcome to the technical support center for the JNJ525 (JNJ-7706621) TR-FRET assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
JNJ-7706621, also referred to as this compound, is a potent small molecule inhibitor that targets multiple kinases involved in cell cycle regulation. Primarily, it is a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3][4] Its mechanism of action involves the disruption of the normal cell cycle. At lower concentrations, it slows cell proliferation, and at higher concentrations, it can induce cell death (cytotoxicity).[1] It has shown inhibitory activity against a range of cancer cell lines.[2][5]
Q2: What is a TR-FRET assay and how does it work for kinase inhibitors like this compound?
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format used in high-throughput screening.[6] It relies on the transfer of energy between a donor fluorophore (typically a lanthanide like Europium or Terbium) and an acceptor fluorophore.[7][8] This energy transfer only occurs when the donor and acceptor are in close proximity.[8] The "time-resolved" aspect of the assay involves a delay between the excitation of the donor and the measurement of the emission signal, which significantly reduces background fluorescence from various sources.[9][10]
For a kinase inhibitor like this compound, a common TR-FRET assay format is a competitive binding assay.[11][12] In this setup, a fluorescently labeled tracer compound that is known to bind to the kinase of interest is used. When the tracer is bound to the kinase, which is also labeled (e.g., with an antibody against an epitope tag), the donor and acceptor fluorophores are brought close together, resulting in a high FRET signal. When an unlabeled inhibitor like this compound is introduced, it competes with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the FRET signal, which can be measured to determine the inhibitory potency of the compound.[12]
Q3: What are the key components of a this compound TR-FRET kinase inhibition assay?
A typical this compound TR-FRET kinase inhibition assay would include the following key components:
-
Kinase: The target kinase enzyme (e.g., CDK1, CDK2, Aurora A, Aurora B).
-
This compound (or other test inhibitor): The unlabeled compound whose inhibitory activity is being measured.
-
Fluorescent Tracer: A fluorescently labeled molecule that binds to the kinase.
-
Donor Fluorophore: Typically a lanthanide-labeled antibody that binds to the kinase (e.g., an anti-GST or anti-His antibody if the kinase is tagged).
-
Acceptor Fluorophore: A fluorophore conjugated to the tracer.
-
Assay Buffer: A buffer system that provides optimal conditions for kinase activity and binding.
Troubleshooting Guides
Below are common issues encountered during this compound TR-FRET assays, along with potential causes and solutions.
Issue 1: High Background Signal
A high background signal can mask the specific signal from the assay, leading to a low signal-to-noise ratio and making it difficult to determine accurate IC50 values.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Reagent Aggregation | Centrifuge reagents before use to pellet any aggregates. Prepare fresh reagent dilutions. |
| Non-specific Binding | Increase the concentration of detergents (e.g., Tween-20, Triton X-100) in the assay buffer to reduce non-specific interactions. |
| Autofluorescent Compounds | If testing a library of compounds, some may be inherently fluorescent. Analyze the emission spectrum of the interfering compound to confirm. If possible, use a different TR-FRET pair with different emission wavelengths.[13] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure all solutions are free of microbial contamination.[14] |
| Incorrect Plate Reader Settings | Ensure the correct excitation and emission filters for your specific donor-acceptor pair are being used.[15][16] A delay time and a measurement window should be set to minimize background from short-lived fluorescence.[7][10] |
Issue 2: Low Signal or Small Assay Window
A low signal or a small assay window (the difference between the maximum and minimum signal) can make it difficult to obtain reliable and reproducible data.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the kinase, tracer, and antibody to find the optimal concentrations that yield the best assay window. |
| Incorrect Reagent Ratios | The ratio of donor to acceptor is critical. Perform a titration experiment to determine the optimal ratio of the donor-labeled antibody to the acceptor-labeled tracer.[17] |
| Degraded Reagents | Ensure all reagents, especially the kinase and fluorescently labeled components, have been stored correctly and have not expired. |
| Insufficient Incubation Time | Optimize the incubation time to ensure the binding reaction has reached equilibrium. |
| Incorrect Plate Reader Settings | Verify that the instrument is set to read from the bottom of the plate for solution-based assays.[15] Double-check that the correct filters and gain settings are being used.[15][16] |
Issue 3: High Well-to-Well Variability
High variability between replicate wells can lead to inconsistent results and difficulty in fitting dose-response curves.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated. Use automated liquid handling systems for better precision if available.[9] |
| Incomplete Mixing | Gently mix the plate after adding reagents to ensure a homogenous solution in each well. Avoid introducing bubbles. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, which can concentrate reagents, consider not using the outermost wells for data points. Alternatively, fill the outer wells with buffer or water. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
| Compound Precipitation | Some test compounds may precipitate at higher concentrations, leading to light scatter and variable readings. Visually inspect the plate for any precipitation. Reduce the highest concentration of the test compound if necessary. |
Issue 4: "Hook Effect" Observed in Dose-Response Curve
The "hook effect" is characterized by a decrease in the FRET signal at very high concentrations of either the kinase or the tracer, resulting in a bell-shaped curve.[18]
Possible Causes and Solutions
| Cause | Recommended Solution |
| Excess Analyte Concentration | At very high concentrations of the labeled kinase or tracer, the donor and acceptor fluorophores may not be in the optimal 1:1 ratio for FRET, leading to a decrease in the signal. |
| Solution | Perform a careful titration of both the kinase and the tracer to determine the optimal concentration range that is on the upward-sloping portion of the dose-response curve before the "hook" occurs.[18] |
Experimental Protocols and Visualizations
Protocol: Optimizing Kinase and Tracer Concentrations
This protocol describes a method for determining the optimal concentrations of the kinase and a fluorescent tracer for a competitive binding TR-FRET assay.
-
Prepare Reagents:
-
Prepare a 2X stock solution of the kinase in assay buffer.
-
Prepare a 2X stock solution of the fluorescent tracer in assay buffer.
-
Prepare a 2X stock solution of the donor-labeled antibody in assay buffer.
-
-
Assay Plate Setup:
-
Use a 384-well, low-volume, black assay plate.[19]
-
Create a titration of the kinase across the columns of the plate and a titration of the tracer down the rows of the plate.
-
-
Dispense Reagents:
-
Add the kinase solution to the appropriate wells.
-
Add the tracer solution to the appropriate wells.
-
Add the donor-labeled antibody solution to all wells at a constant concentration.
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes), protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET compatible plate reader using the appropriate excitation and emission wavelengths for your donor-acceptor pair.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the kinase and tracer concentrations to generate a 3D surface plot or a series of 2D plots.
-
Identify the concentrations of kinase and tracer that provide the best signal-to-background ratio and a robust assay window.
-
Diagrams
Below are diagrams illustrating key concepts and workflows related to the this compound TR-FRET assay.
Caption: Competitive binding TR-FRET assay principle for this compound.
Caption: A logical workflow for troubleshooting this compound TR-FRET assay variability.
Caption: Simplified signaling pathway showing this compound inhibition of CDKs and Aurora Kinases.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thomassci.com [thomassci.com]
- 5. researchgate.net [researchgate.net]
- 6. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. dcreport.org [dcreport.org]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting JNJ525 Aggregation in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential aggregation of the investigational compound JNJ525 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, crucial regulators of the cell cycle.[1][2] Like many small molecule inhibitors, this compound's efficacy and safety can be influenced by its biophysical properties, including its propensity to aggregate. Aggregation can lead to altered pharmacological activity, reduced bioavailability, and potential off-target effects or toxicity, making it a critical parameter to monitor and control in experimental settings.
Q2: What are the common causes of small molecule and protein aggregation in experiments?
Aggregation can be triggered by a variety of factors related to the compound itself, the buffer conditions, and handling procedures. Common causes include:
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent or buffer is a primary driver of aggregation.[3][4]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the stability of this compound and any target proteins.[5][6] Proteins are generally least soluble at their isoelectric point (pI).[6]
-
Temperature Stress: Exposure to high temperatures can denature proteins and promote the aggregation of both the protein and the small molecule.[4][5]
-
Presence of Contaminants: Impurities in the experimental system can sometimes act as nucleation sites, promoting aggregation.
-
Mechanical Stress: Vigorous vortexing or multiple freeze-thaw cycles can introduce shear stress, leading to aggregation.[4]
Q3: How can I detect this compound aggregation in my samples?
Several analytical techniques can be employed to detect and quantify aggregation. The choice of method depends on the nature of the aggregates (e.g., soluble vs. insoluble, size) and the experimental context. Commonly used techniques include:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is effective for detecting the formation of soluble aggregates.[7]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[8][9]
-
UV-Vis Spectroscopy: An "Aggregation Index" can be calculated by examining the ratio of absorbance at 280 nm to 350 nm. An increase in scattering at 350 nm is indicative of aggregates.[8]
-
Thioflavin T (ThT) Fluorescence Assay: This dye exhibits increased fluorescence upon binding to amyloid-like fibrillar aggregates.[10]
-
Visual Inspection: The simplest method, visible precipitation or turbidity, indicates significant aggregation.[11]
Troubleshooting Guide: this compound Aggregation
This guide provides a structured approach to troubleshooting common issues related to this compound aggregation.
| Observed Issue | Potential Cause | Recommended Action |
| Visible precipitate or cloudiness in this compound stock solution. | Exceeded solubility limit. | Prepare a fresh stock solution at a lower concentration. Consider using a different solvent if compatible with your experimental system. |
| Inconsistent results between experimental replicates. | Variable aggregation due to handling. | Standardize pipetting techniques and minimize freeze-thaw cycles. Ensure consistent incubation times and temperatures. |
| Reduced biological activity of this compound over time. | Gradual aggregation upon storage. | Aliquot stock solutions and store at -80°C. Use fresh aliquots for each experiment. Consider adding a cryoprotectant like glycerol (B35011) for long-term storage.[6] |
| High background signal in fluorescence-based assays. | This compound aggregates interfering with detection. | Centrifuge samples at high speed to pellet insoluble aggregates before measurement. Filter the sample using a 0.2 µm filter.[9] |
| Unexpected off-target effects or cellular toxicity. | Aggregates may have different biological activities. | Characterize the aggregation state of this compound under your experimental conditions using DLS or SEC. Optimize buffer conditions to minimize aggregation. |
Data Presentation: Characterization of this compound Aggregation
The following tables summarize hypothetical quantitative data to illustrate the characterization of this compound aggregation under different conditions.
Table 1: Effect of Buffer pH and Ionic Strength on this compound Aggregation (Measured by DLS)
| Buffer pH | Salt Concentration (NaCl, mM) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 6.0 | 50 | 150 ± 25 | 0.45 |
| 7.4 | 50 | 550 ± 78 | 0.82 |
| 7.4 | 150 | 85 ± 15 | 0.21 |
| 8.5 | 150 | 120 ± 30 | 0.33 |
Table 2: Analysis of this compound Aggregates by Size Exclusion Chromatography (SEC)
| Experimental Condition | Monomer Peak Area (%) | Dimer Peak Area (%) | High Molecular Weight Aggregate Peak Area (%) |
| Freshly prepared, 4°C | 98.5 | 1.2 | 0.3 |
| 24h incubation, 37°C | 75.2 | 15.8 | 9.0 |
| 3 freeze-thaw cycles | 89.7 | 7.5 | 2.8 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation: Prepare this compound solutions in the desired buffer at the final experimental concentration. Ensure the buffer is filtered through a 0.22 µm filter.
-
Instrumentation: Use a calibrated DLS instrument. Set the measurement parameters according to the manufacturer's instructions (e.g., temperature, scattering angle).
-
Measurement: Equilibrate the sample to the desired temperature in the instrument. Perform at least three replicate measurements for each sample.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average particle size (Z-average), and polydispersity index (PDI). A higher Z-average and PDI indicate greater aggregation.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
-
Reagent Preparation: Prepare a stock solution of ThT (e.g., 1 mM in water). Prepare this compound samples under conditions that may induce aggregation (e.g., elevated temperature, agitation).
-
Assay Setup: In a 96-well black plate, add this compound samples. Include a negative control (buffer only) and a positive control if available (e.g., a known amyloidogenic peptide).
-
ThT Addition: Add ThT to each well to a final concentration of 10-20 µM.
-
Measurement: Measure fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: An increase in fluorescence intensity compared to the negative control indicates the presence of fibrillar aggregates.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating this compound aggregation.
Caption: Putative effects of this compound monomer vs. aggregate on kinase targets.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fidabio [fidabio.com]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein Aggregation Analysis [intertek.com]
- 8. approcess.com [approcess.com]
- 9. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 10. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: JNJ-38877605 (JNJ525)
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with the c-Met inhibitor, JNJ-38877605 (JNJ525). The primary focus is to address and control for the major artifact associated with this compound: species-specific renal toxicity induced by its metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: JNJ-38877605 (this compound) is a potent and selective, orally bioavailable, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor or HGFR).[1] c-Met signaling is implicated in cancer cell proliferation, survival, migration, and invasion.[2][3]
Q2: How potent and selective is this compound for c-Met?
A2: this compound is a nanomolar inhibitor of c-Met with a reported IC50 of approximately 4 nM.[4] It exhibits high selectivity, being over 600-fold more selective for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[4]
Q3: What are the known "artifacts" or off-target effects of this compound?
A3: The most significant adverse effect of this compound is not a typical kinase off-target effect but a species-specific renal toxicity.[4] This toxicity is caused by the formation of insoluble metabolites in the kidneys, leading to crystal formation and subsequent kidney damage.[4] This effect was observed in humans and rabbits, but notably not in preclinical species like rats and dogs.[4]
Q4: Why is there a species difference in this compound-induced toxicity?
A4: The species difference is due to variations in drug metabolism. In susceptible species like humans and rabbits, this compound is metabolized by the enzyme Aldehyde Oxidase (AO) into poorly soluble metabolites (M1/3 and M5/6).[4] These metabolites precipitate in the renal tubules, causing obstructive nephropathy.[4] Rodents such as rats and mice have lower AO activity, and therefore do not produce these toxic metabolites to the same extent.
Troubleshooting Guides
Issue 1: Unexpected in-vivo toxicity in an animal model.
-
Question: My animal model is showing signs of distress (e.g., anorexia, lethargy, dehydration) after treatment with this compound. What could be the cause?
-
Answer: The observed toxicity is likely due to the species-specific renal toxicity of this compound.
Troubleshooting Steps:
-
Confirm the Species: If you are using rabbits, this nephrotoxicity is a known and expected outcome.[4] If you are using other species, consider the possibility of inter-individual variations in metabolism.
-
Monitor Renal Function: Assess renal function by measuring serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) levels. In rabbits, elevated BUN and creatinine are key indicators of this compound-induced nephrotoxicity.[5][6]
-
Histopathological Analysis: If feasible, perform histopathological examination of the kidneys. The presence of crystal formation, degenerative changes, and inflammation in the renal tubules is a hallmark of this compound toxicity.[4]
-
Consider an Alternative Model: For in-vivo efficacy studies where the primary endpoint is not related to renal function, consider using a species with low aldehyde oxidase activity, such as rats or mice, where this toxicity is not observed.[4]
Issue 2: How to mitigate the formation of toxic metabolites in in-vitro assays?
-
Question: I am using liver fractions (e.g., S9) to study the metabolism of this compound. How can I confirm the role of aldehyde oxidase and potentially reduce the formation of the problematic metabolites?
-
Answer: You can use a known inhibitor of aldehyde oxidase to confirm its role and reduce metabolite formation.
Mitigation Strategy:
-
Use an Aldehyde Oxidase Inhibitor: Co-incubation with quercetin (B1663063), a known inhibitor of aldehyde oxidase, can significantly reduce the formation of the AO-mediated metabolites of this compound.[7][8]
-
Alternative Compound: Consider using JNJ-38877605-d1, a deuterated version of this compound, which is designed to have reduced formation of the aldehyde oxidase-mediated M3 metabolite.
Data Summary
Table 1: this compound Potency and Selectivity
| Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| c-Met | ~4 | >600-fold | [4] |
Table 2: Aldehyde Oxidase Inhibition by Quercetin
| Substrate | IC50 of Quercetin (µM) | Reference |
| Vanillin | 0.41 - 2.11 | [7] |
| Phenanthridine | 0.41 - 2.11 | [7] |
Experimental Protocols
Protocol 1: In-vitro Assessment of this compound Metabolism in Liver S9 Fractions
This protocol is designed to determine the metabolic stability of this compound in liver S9 fractions and to assess the contribution of aldehyde oxidase to its metabolism.
Materials:
-
JNJ-38877605 (this compound)
-
Liver S9 fractions (from human, rabbit, rat, or dog)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Quercetin (aldehyde oxidase inhibitor)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound in potassium phosphate buffer. The final concentration in the incubation should be below the Km (typically 1 µM).
-
Prepare a stock solution of quercetin in DMSO.
-
-
Incubation:
-
In a 96-well plate, combine the liver S9 fraction (final concentration of 1 mg/mL), potassium phosphate buffer, and the this compound working solution.
-
For inhibitor conditions, add quercetin to the desired final concentration.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reactions to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Compare the rate of metabolism in the presence and absence of quercetin to determine the contribution of aldehyde oxidase.
-
Protocol 2: Monitoring Renal Toxicity of this compound in Rabbits
This protocol outlines the key steps for monitoring renal function in rabbits treated with this compound.
Materials and Procedures:
-
Animal Model: New Zealand White rabbits are a suitable model.
-
Dosing: Administer this compound orally at the desired dose and schedule.
-
Clinical Observations:
-
Monitor the animals daily for clinical signs of toxicity, including anorexia, lethargy, depression, dehydration, and changes in urine output.[9]
-
-
Blood Sampling:
-
Collect blood samples at baseline (pre-dose) and at regular intervals during the study (e.g., daily or every other day).
-
Process the blood to obtain serum.
-
-
Biochemical Analysis:
-
Urinalysis:
-
If possible, collect urine and perform a urinalysis to check for proteinuria, hematuria, and the presence of casts.
-
-
Histopathology (Terminal Endpoint):
-
At the end of the study, euthanize the animals and collect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the kidneys and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections for evidence of tubular necrosis, crystal formation, and inflammation.
-
Visualizations
Caption: Intended on-target signaling pathway of this compound.
Caption: Metabolic pathway of this compound leading to renal toxicity.
Caption: Decision workflow for designing experiments with this compound.
References
- 1. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. mttlab.eu [mttlab.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scialert.net [scialert.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibitory effects of flavonoids on aldehyde oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vetlexicon.com [vetlexicon.com]
JNJ525 lot-to-lot variability testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual CDK and Aurora kinase inhibitor, JNJ-7706621.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its mechanism of action?
JNJ-7706621 is a potent small molecule inhibitor that targets both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4] It functions as a dual inhibitor, interfering with cell cycle progression and mitosis.[4][5] JNJ-7706621 has been shown to inhibit a panel of CDKs, including CDK1 and CDK2, as well as Aurora kinases A and B.[2][3][6][7] This dual inhibition leads to a delay in G1 phase progression, a G2-M phase cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][4][6]
Q2: What are the recommended storage and handling conditions for JNJ-7706621?
Proper storage and handling are crucial to maintain the integrity and activity of JNJ-7706621. The following table summarizes the recommended conditions based on vendor information.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 2 years[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[6] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes.[8]
Q3: What are the solubility characteristics of JNJ-7706621?
JNJ-7706621 is soluble in dimethyl sulfoxide (B87167) (DMSO). The following table provides solubility information.
| Solvent | Solubility |
| DMSO | 55 mg/mL (139.47 mM)[6] to 79 mg/mL (200.32 mM)[1] |
| Water | < 1 mg/mL (insoluble or slightly soluble)[6] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble)[6] |
Note: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, though sonication may be required.[6]
Q4: What are the known IC50 values for JNJ-7706621 against its primary targets?
The half-maximal inhibitory concentration (IC50) values for JNJ-7706621 can vary depending on the specific assay conditions. The following table provides a summary of reported IC50 values.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9[2][3] |
| CDK2/cyclin A | 4[2] |
| CDK2/cyclin E | 3[7] |
| Aurora A | 11[2][3] |
| Aurora B | 15[2][3] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results between different lots of JNJ-7706621.
Lot-to-lot variability can be a significant issue in experimental reproducibility.[9][10][11] Here’s a guide to troubleshooting and mitigating this issue.
Potential Causes:
-
Purity and Identity: Differences in the purity profile or the presence of impurities in a new lot.
-
Compound Stability: Degradation of the compound due to improper storage or handling.
-
Weighing and Dilution Errors: Inaccurate preparation of stock solutions.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new lot. Pay close attention to the purity determination method (e.g., HPLC, LC-MS) and the reported purity value.
-
Perform an in-house Quality Control (QC) check:
-
Appearance: Visually inspect the compound for any changes in color or texture compared to previous lots.
-
Solubility Test: Ensure the compound dissolves as expected in the recommended solvent (e.g., DMSO).
-
Analytical Chemistry: If possible, perform an independent analysis (e.g., HPLC, LC-MS) to confirm the identity and purity of the new lot.
-
-
Conduct a side-by-side comparison: Test the new lot and a previously validated lot in parallel in your key assay. This is the most direct way to assess for any performance differences.[12]
-
Establish Acceptance Criteria: Before testing a new lot, define acceptable performance criteria based on historical data from your specific assay.[9]
Issue 2: Lower than expected potency or no activity in a cell-based assay.
Potential Causes:
-
Compound Precipitation: JNJ-7706621 may precipitate out of aqueous cell culture media, especially at higher concentrations.[13]
-
Cell Line Resistance: Some cell lines may exhibit resistance to JNJ-7706621, potentially through mechanisms like the ABCG2 drug transporter.[1][3]
-
Assay Conditions: Suboptimal assay conditions, such as cell density or incubation time, can affect the apparent potency.
Troubleshooting Steps:
-
Check for Precipitation: After adding JNJ-7706621 to your cell culture media, inspect the wells under a microscope for any signs of compound precipitation.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, as high concentrations can be cytotoxic.[13]
-
Confirm Target Expression and Activity: Verify that your cell line expresses the target kinases (CDKs and Aurora kinases) at sufficient levels.
-
Titrate Cell Density and Incubation Time: Optimize these parameters to ensure your assay is in a linear range and sensitive to inhibition.
-
Use a Positive Control: Include a positive control compound with a known mechanism of action to validate your assay system.
Issue 3: High background or variability in an in vitro kinase assay.
Potential Causes:
-
Inactive Enzyme or Substrate: The kinase or substrate may have degraded due to improper storage or handling.[13][14]
-
ATP Concentration: The ATP concentration can significantly impact the IC50 value of an ATP-competitive inhibitor like JNJ-7706621.
-
Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[13]
Troubleshooting Steps:
-
Validate Enzyme and Substrate Activity: Test the activity of your kinase and the integrity of your substrate. For kinases, consider performing an autophosphorylation assay.[14]
-
Optimize ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure assay sensitivity.[14]
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.[13]
-
Include Proper Controls: Always include "no enzyme" and "no inhibitor" controls to determine the assay window and background signal.
-
Mitigate Edge Effects: To avoid evaporation from the outer wells of a microplate, either avoid using them or fill them with buffer or water.[13]
Experimental Protocols
Protocol 1: In Vitro CDK1/cyclin B Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of JNJ-7706621 against CDK1/cyclin B.
Materials:
-
Recombinant human CDK1/cyclin B
-
Biotinylated peptide substrate (e.g., a histone H1-derived peptide)
-
JNJ-7706621
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
[γ-33P]ATP
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with 100 mM EDTA)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in kinase buffer.
-
In a streptavidin-coated microplate, add the biotinylated peptide substrate.
-
Add the CDK1/cyclin B enzyme to the wells.
-
Add the JNJ-7706621 dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and cold ATP to a final concentration near the Km of the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by washing the plate with wash buffer.
-
Quantify the incorporation of 33P into the substrate using a scintillation counter.
-
Calculate the percent inhibition for each JNJ-7706621 concentration and determine the IC50 value.[1][6]
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of JNJ-7706621 on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
JNJ-7706621
-
[14C]-Thymidine
-
96-well scintillating microplates (e.g., CytoStar-T plates)
-
Cell counter
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well scintillating microplate at a pre-determined optimal density.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Add serial dilutions of JNJ-7706621 to the wells and incubate for an additional 24 hours.
-
Add [14C]-Thymidine to each well and incubate for another 24 hours.
-
Discard the medium and wash the cells with PBS.
-
Quantify the incorporation of [14C]-Thymidine using a scintillation counter.
-
Calculate the percent inhibition of proliferation for each JNJ-7706621 concentration and determine the IC50 value.[1][6]
Visualizations
Caption: Simplified signaling pathway of JNJ-7706621 action.
Caption: Workflow for lot-to-lot variability testing of JNJ-7706621.
References
- 1. selleckchem.com [selleckchem.com]
- 2. thomassci.com [thomassci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
JNJ525: A Novel TNFα Inhibitor in Context with Established Biologics
For the attention of researchers, scientists, and drug development professionals, this guide offers a comparative overview of the investigational TNFα inhibitor JNJ525 against established TNFα-targeting biologics. Due to the limited publicly available data on this compound, this document focuses on presenting the known characteristics of this small molecule and contrasting its profile with well-documented inhibitors like adalimumab, infliximab, and etanercept.
Introduction to TNFα Inhibition
Tumor necrosis factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory cascade. Its dysregulation is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting the biological activity of TNFα has become a cornerstone in the treatment of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The therapeutic landscape has been dominated by monoclonal antibodies and fusion proteins; however, the quest for orally bioavailable small molecule inhibitors continues to be an active area of research.
This compound: A Small Molecule TNFα Inhibitor
This compound is identified as a small molecule inhibitor of TNFα.[1] Unlike the large biologic drugs that bind to and neutralize TNFα, this compound is reported to function through an aggregation-based mechanism.[1] This suggests a distinct mode of action compared to the established protein-based therapeutics.
Biochemical Activity
The primary publicly available quantitative data for this compound relates to its inhibitory concentration.
| Compound | Target | IC50 (µM) |
| This compound | TNFR1 | 1.2[2] |
| This compound | TNFR2 | 1.1[2] |
Established TNFα Inhibitors: A Comparative Overview
The current standard of care for TNFα-mediated diseases involves several well-characterized biologic agents. These can be broadly categorized into monoclonal antibodies and a fusion protein.
| Drug Name (Brand Name) | Type | Mechanism of Action |
| Adalimumab (Humira®) | Human monoclonal antibody | Binds to soluble and transmembrane TNFα, preventing interaction with TNFR1 and TNFR2. Induces apoptosis of TNFα-expressing cells. |
| Infliximab (Remicade®) | Chimeric monoclonal antibody | Binds to soluble and transmembrane TNFα, preventing interaction with TNFR1 and TNFR2. Induces apoptosis of TNFα-expressing cells. |
| Etanercept (Enbrel®) | Fusion protein (TNFR2-Fc) | Binds to soluble TNFα, preventing its interaction with cell surface TNF receptors. |
Comparative Efficacy and Safety Considerations
Direct head-to-head clinical trial data comparing all TNFα inhibitors is limited. However, extensive clinical use and numerous studies have provided insights into their relative performance. There are five FDA-approved anti-TNFα biologics on the market.[3] While direct comparisons in a single clinical trial are lacking, real-world data from registries like DANBIO in Denmark offer some insights into the treatment of rheumatologic diseases.[3]
It is important to note that the choice of a specific TNFα inhibitor can be influenced by factors such as the specific indication, patient characteristics, and risk of adverse events like tuberculosis, with some studies suggesting a higher risk with monoclonal antibodies compared to etanercept.[3]
Signaling Pathways and Experimental Workflows
TNFα Signaling Pathway
The binding of trimeric TNFα to its receptors, TNFR1 and TNFR2, initiates a cascade of intracellular signaling events that can lead to diverse cellular responses, including inflammation, apoptosis, and proliferation.
Caption: Simplified TNFα signaling pathway.
Experimental Workflow: TNFα Inhibition Assay
A standard in vitro assay to determine the inhibitory potential of a compound against TNFα typically involves challenging cells with TNFα in the presence and absence of the inhibitor and measuring a downstream effect, such as cytotoxicity or cytokine production.
Caption: A typical workflow for an in vitro TNFα inhibition assay.
Experimental Protocols
Due to the absence of detailed published experimental methods for this compound, a generalized protocol for a TNFα-induced cytotoxicity assay is provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TNFα-induced cytotoxicity in a sensitive cell line.
Materials:
-
TNFα-sensitive cell line (e.g., murine L929 fibroblasts)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Recombinant human TNFα
-
Test compound (e.g., this compound)
-
Actinomycin D (to sensitize cells to TNFα-induced apoptosis)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Compound Addition: Remove the culture medium from the wells and add 50 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with solvent) and no-treatment controls.
-
TNFα Challenge: Prepare a solution of TNFα and Actinomycin D in culture medium. Add 50 µL of this solution to each well (except for the no-treatment control wells) to achieve a final concentration of, for example, 1 ng/mL TNFα and 1 µg/mL Actinomycin D.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Viability Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound represents a departure from the established biologic TNFα inhibitors, offering a potential small molecule alternative. Its aggregation-based mechanism is a distinguishing feature. However, a comprehensive comparative assessment of its performance against monoclonal antibodies and fusion proteins is not possible with the currently available public data. Further publication of preclinical and clinical data on this compound is necessary to fully understand its therapeutic potential and positioning within the landscape of TNFα-targeted therapies. Researchers are encouraged to consult forthcoming literature for a more complete picture of this compound's efficacy and safety profile.
References
A Comparative In Vitro Analysis of JNJ-67571244 and Infliximab: Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two distinct monoclonal antibody-based therapeutics: JNJ-67571244 (JNJ525), a bispecific antibody targeting CD33 and CD3 for the treatment of Acute Myeloid Leukemia (AML), and infliximab (B1170848), a well-established TNF-α inhibitor for autoimmune diseases. Due to their fundamentally different mechanisms of action and therapeutic targets, a direct head-to-head efficacy comparison is not feasible. Instead, this guide presents a comprehensive overview of their individual in vitro characteristics, supported by experimental data, to offer a clear understanding of their respective biological activities.
Section 1: JNJ-67571244 (this compound) - A T-Cell Redirecting Bispecific Antibody
JNJ-67571244 is a humanized bispecific antibody that simultaneously binds to the CD3 epsilon chain on T-cells and the CD33 antigen expressed on AML cells. This dual targeting redirects T-cells to lyse CD33-positive tumor cells.
In Vitro Efficacy of JNJ-67571244
The in vitro potency of JNJ-67571244 has been demonstrated through its ability to induce T-cell activation and mediate cytotoxicity against various AML cell lines.
| Cell Line | Target | Assay | Metric | Value (nM) |
| KG-1 | CD33+ AML | Cytotoxicity | EC50 | 0.168 |
| MOLM-13 | CD33+ AML | Cytotoxicity | EC50 | 0.131 |
| Kasumi-1 | CD33+ AML | Cytotoxicity | EC50 | 0.05 |
| OCI-AML3 | CD33+ AML | Cytotoxicity | EC50 | 0.183 |
| KG-1 | CD33+ AML | T-cell Activation (CD69) | EC50 | 0.066 |
| MOLM-13 | CD33+ AML | T-cell Activation (CD69) | EC50 | 0.028 |
| Kasumi-1 | CD33+ AML | T-cell Activation (CD69) | EC50 | 0.043 |
| OCI-AML3 | CD33+ AML | T-cell Activation (CD69) | EC50 | 0.05 |
Mechanism of Action: JNJ-67571244
Experimental Protocols: JNJ-67571244
T-Cell Mediated Cytotoxicity Assay (Flow Cytometry)
-
Cell Preparation:
-
Target Cells: CD33-positive AML cell lines (e.g., KG-1, MOLM-13) are cultured under standard conditions.
-
Effector Cells: Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
-
Co-culture:
-
Target cells are seeded in 96-well plates.
-
JNJ-67571244 is added at various concentrations.
-
Effector T-cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
The co-culture is incubated for a defined period (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Data Acquisition:
-
Cells are harvested and stained with fluorescently labeled antibodies specific for cell surface markers to distinguish between target and effector cells (e.g., anti-CD33 for AML cells, anti-CD3 for T-cells).
-
A viability dye (e.g., 7-AAD or propidium (B1200493) iodide) is added to identify dead cells.
-
Samples are analyzed by flow cytometry.
-
-
Analysis:
-
The percentage of dead target cells is quantified.
-
EC50 values are calculated by plotting the percentage of specific lysis against the concentration of JNJ-67571244.
-
Section 2: Infliximab - A TNF-α Neutralizing Antibody
Infliximab is a chimeric monoclonal antibody that binds with high affinity to both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This binding neutralizes the biological activity of TNF-α.
In Vitro Efficacy of Infliximab
The in vitro efficacy of infliximab is characterized by its strong binding affinity to TNF-α and its ability to neutralize TNF-α-mediated cytotoxicity.
| Parameter | Target Form | Method | Value |
| Binding Affinity (Kd) | |||
| Soluble TNF-α | Surface Plasmon Resonance | ~1.9 x 10⁻¹⁰ M | |
| Transmembrane TNF-α | Radioimmunoassay | ~4.68 x 10⁻¹⁰ M | |
| Neutralization Potency (IC50) | |||
| TNF-α induced cytotoxicity | L929 Cell Assay | ~0.1 - 1 µg/mL | |
| TNF-α induced cytotoxicity | WEHI 164 Cell Assay | ~0.05 - 0.5 µg/mL |
Mechanism of Action: Infliximab
Experimental Protocols: Infliximab
TNF-α Neutralization Assay (L929 Cell Viability Assay)
-
Cell Preparation:
-
L929 mouse fibroblast cells, which are sensitive to TNF-α-induced cytotoxicity, are cultured under standard conditions.
-
-
Assay Setup:
-
L929 cells are seeded in 96-well plates and pre-treated with a sensitizing agent, such as actinomycin (B1170597) D.
-
Recombinant human TNF-α is pre-incubated with varying concentrations of infliximab for a defined period (e.g., 1-2 hours) at 37°C.
-
The TNF-α/infliximab mixtures are then added to the L929 cells.
-
The plates are incubated for 18-24 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Cell viability is assessed using a colorimetric assay, such as MTT or XTT, which measures mitochondrial activity.
-
The absorbance is read using a microplate reader.
-
-
Analysis:
-
The percentage of cell viability is calculated relative to untreated controls.
-
IC50 values are determined by plotting the percentage of viability against the concentration of infliximab.
-
Comparative Summary
| Feature | JNJ-67571244 (this compound) | Infliximab |
| Antibody Format | Humanized IgG1 Bispecific (anti-CD33 x anti-CD3) | Chimeric IgG1 Monoclonal (human constant, murine variable) |
| Therapeutic Target | CD33 on AML cells and CD3 on T-cells | Tumor Necrosis Factor-alpha (TNF-α) |
| Mechanism of Action | T-cell redirection and subsequent cytotoxicity of target cells | Neutralization of soluble and transmembrane TNF-α |
| Primary In Vitro Readout | Cell-mediated cytotoxicity, T-cell activation | Inhibition of TNF-α activity, binding affinity |
| Intended Disease Area | Acute Myeloid Leukemia (AML) | Autoimmune and inflammatory diseases |
Conclusion
JNJ-67571244 and infliximab are highly specialized biologics with distinct in vitro properties that reflect their different therapeutic applications. JNJ-67571244's in vitro profile is defined by its potent T-cell redirecting and cytotoxic activity against CD33-expressing cancer cells. In contrast, infliximab's in vitro efficacy is characterized by its high-affinity binding and neutralization of the pro-inflammatory cytokine TNF-α. This guide highlights the importance of selecting appropriate in vitro assays to characterize the specific mechanism of action of a therapeutic antibody and underscores that direct efficacy comparisons are only meaningful for molecules with similar targets and mechanisms.
A Comparative Guide to JNJ525 and Adalimumab in Cell Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNJ525 and adalimumab, two inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory signaling pathways. While direct comparative cell signaling assay data between this compound and adalimumab is not currently available in the public domain, this document synthesizes existing information on their mechanisms of action, effects on downstream signaling, and available quantitative data to offer a valuable resource for researchers in immunology and drug development.
Introduction
Adalimumab is a well-established recombinant human IgG1 monoclonal antibody that binds specifically to both soluble and transmembrane forms of human TNF-α, effectively neutralizing its biological activity.[1][2][3] It is a widely used therapeutic for a range of autoimmune and inflammatory diseases.
This compound is a novel small molecule inhibitor of TNF-α.[4][5][6] Unlike monoclonal antibodies, its mechanism of action is based on inducing the aggregation of TNF-α, which in turn prevents the cytokine from binding to its receptors, TNFR1 and TNFR2.[5][6]
Mechanism of Action and Impact on TNF-α Signaling
Both this compound and adalimumab ultimately inhibit TNF-α signaling, but they achieve this through distinct molecular mechanisms.
Adalimumab: As a monoclonal antibody, adalimumab directly binds to TNF-α, sterically hindering its interaction with TNFR1 and TNFR2 on the cell surface.[5][6] This blockade prevents the initiation of downstream signaling cascades.
This compound: This small molecule works by an aggregation-based mechanism.[5][6] It is believed to interact with TNF-α in a way that promotes the formation of non-functional aggregates of the cytokine. These aggregates are incapable of binding to TNFR1 and TNFR2, thus inhibiting the downstream signaling pathways.
The following diagram illustrates the general TNF-α signaling pathway and the points of inhibition for both adalimumab and this compound.
Figure 1. TNF-α Signaling Pathway and Inhibition
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and adalimumab. It is important to note that these values are from different studies and assay systems, and therefore should not be directly compared as if from a head-to-head experiment.
Table 1: this compound In Vitro Activity
| Parameter | Assay | Value (IC50) | Reference |
| Inhibition of TNF-α binding to TNFR1 | TR-FRET | 1.2 ± 0.2 µM | [5][6] |
| Inhibition of TNF-α binding to TNFR2 | TR-FRET | 1.1 ± 0.1 µM | [5][6] |
Table 2: Adalimumab In Vitro Activity
| Parameter | Assay | Value (IC50) | Reference |
| Neutralization of soluble TNF-α (KYM-1D4 cytotoxicity) | Bioassay | Lower than infliximab (B1170848) and adalimumab | [2] |
| Inhibition of TNF-α-induced E-selectin expression | Cell-based | 3.2 to 3.3-fold lower than infliximab and adalimumab | [2] |
| Binding Affinity (KD) to soluble TNF-α | Surface Plasmon Resonance | 127 pM | [2] |
| Binding Affinity to transmembrane TNF-α | Surface Plasmon Resonance | Lower affinity than golimumab and infliximab | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the data and for designing future comparative studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for this compound)
This assay is used to measure the inhibition of TNF-α binding to its receptors.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding between TNF-α and TNFR1 or TNFR2.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., XL665) conjugated to the other. When the two partners are in close proximity (i.e., bound), excitation of the donor leads to emission from the acceptor. An inhibitor will disrupt this binding, leading to a decrease in the FRET signal.
Workflow:
Figure 2. TR-FRET Assay Workflow
Cell-Based TNF-α Neutralization Assay (for Adalimumab)
This type of assay measures the ability of an antibody to inhibit the biological effects of TNF-α on cells.
Objective: To determine the concentration of adalimumab required to neutralize 50% of the cytotoxic effect of TNF-α on a sensitive cell line (e.g., KYM-1D4).
Principle: Certain cell lines undergo apoptosis (cell death) when exposed to TNF-α. A neutralizing antibody will prevent TNF-α from binding to its receptors on the cell surface, thereby protecting the cells from apoptosis. Cell viability is then measured to quantify the neutralizing activity.
Workflow:
Figure 3. Cell-Based Neutralization Assay Workflow
Discussion and Future Directions
Adalimumab, a large biologic molecule, and this compound, a small molecule inhibitor, represent two distinct therapeutic strategies for targeting TNF-α. While adalimumab offers high specificity and affinity, small molecules like this compound have the potential for oral administration and may offer different pharmacokinetic and pharmacodynamic profiles.
The lack of head-to-head comparative studies necessitates further research to directly compare the efficacy and potency of these two inhibitors in various cell signaling assays. Future studies should aim to:
-
Directly compare this compound and adalimumab in a panel of cell-based assays measuring downstream signaling events, such as NF-κB and MAPK activation.
-
Investigate the kinetics of inhibition for both molecules to understand the onset and duration of their effects.
-
Evaluate their effects on both soluble and transmembrane TNF-α to fully characterize their inhibitory profiles.
This guide provides a foundational comparison based on currently available data. As more research on this compound becomes available, a more direct and comprehensive comparison with established TNF-α inhibitors like adalimumab will be possible, aiding in the development of next-generation anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of golimumab, a human monoclonal antibody specific for human tumor necrosis factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Characterization and Functionality Comparison of Humira® (adalimumab), Remicade® (infliximab) and Simponi Aria® (golimumab) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TNFα inhibitor | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | TargetMol [targetmol.com]
Alternatives to JNJ525 for Aggregation-Based Inhibition of TNFα Signaling
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic intervention against inflammatory diseases, targeting Tumor Necrosis Factor-alpha (TNFα) has proven to be a highly effective strategy. JNJ525 has emerged as a notable small molecule inhibitor that functions through an aggregation-based mechanism to disrupt the interaction between TNFα and its receptors. This guide provides a comprehensive comparison of this compound with alternative aggregation-based inhibitors, offering researchers and drug development professionals a detailed overview of their performance, underlying mechanisms, and key experimental data.
Performance Comparison of Aggregation-Based Inhibitors
The following table summarizes the quantitative data for this compound and its potential alternatives. Direct head-to-head comparative studies for aggregation-based inhibition of TNFα are limited; therefore, the data presented is collated from various sources. It is important to note that the inhibitory concentrations for alternatives are not always specific to a TNFα aggregation-based mechanism but are provided for general reference.
| Inhibitor | Target | Apparent IC50 | Mechanism of Action | Known Off-Target Effects |
| This compound | TNFα-TNFR1/TNFR2 Interaction | 1.1 - 1.2 µM[1][2] | Aggregation-based inhibition | Data not readily available in public domain |
| Rottlerin | Primarily PKCδ | 3 - 6 µM (for PKCδ)[3] | Promiscuous aggregation-based inhibitor, Mitochondrial uncoupler[4][5][6] | Numerous kinases, mitochondrial uncoupling, impairs memory consolidation[4][5][6] |
| Clotrimazole (B1669251) | Fungal Cytochrome P450 | Varies by target | Aggregation-based inhibition, affects NF-κB signaling[7][8] | Skin irritation, potential for drug interactions via CYP inhibition[2][9][10][11][12] |
| Tetraiodophenolphthalein (TIPT) | Various proteins | Micromolar range (target-dependent) | Forms colloidal aggregates that sequester proteins | Broad, non-specific protein binding |
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the TNFα signaling pathway they aim to disrupt and the experimental workflows used to characterize them.
TNFα Signaling Pathway
TNFα, upon binding to its receptor TNFR1, initiates a signaling cascade that can lead to either cell survival and inflammation via NF-κB activation or apoptosis. Aggregation-based inhibitors like this compound are designed to prevent this initial binding step.
Caption: Simplified TNFα signaling pathway leading to inflammation or apoptosis.
Experimental Workflow for Characterizing Aggregation-Based Inhibitors
A typical workflow to identify and characterize aggregation-based inhibitors involves a primary screen to assess inhibition, followed by secondary assays to confirm the aggregation mechanism and evaluate downstream cellular effects.
Caption: Workflow for identifying and validating aggregation-based inhibitors.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TNFα-TNFR1/2 Interaction
This assay quantitatively measures the inhibition of the interaction between TNFα and its receptors.
Materials:
-
Recombinant human TNFα
-
Recombinant human TNFR1-Fc and TNFR2-Fc
-
Anti-human Fc antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-human TNFα antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare a solution of TNFR1-Fc (or TNFR2-Fc) and the anti-human Fc donor antibody in assay buffer.
-
Prepare a solution of TNFα and the anti-human TNFα acceptor antibody in assay buffer.
-
Dispense 2 µL of test compound dilutions into the microplate wells.
-
Add 4 µL of the TNFR-Fc/donor antibody solution to each well.
-
Add 4 µL of the TNFα/acceptor antibody solution to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Eu-d2).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Dynamic Light Scattering (DLS) for Detection of Small Molecule Aggregation
DLS is used to confirm that the inhibitory activity of a compound is due to the formation of aggregates.
Materials:
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Assay buffer (same as used in the primary screen)
-
DLS instrument and compatible cuvettes
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer, typically ranging from low micromolar to 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Filter all solutions through a 0.22 µm filter to remove dust and other particulates.
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measure the baseline scattering of the assay buffer alone.
-
Measure the light scattering of each compound dilution. Collect multiple readings for each sample to ensure reproducibility.
-
Analyze the data to determine the particle size distribution and average particle diameter (hydrodynamic radius). The appearance of particles with diameters in the range of 100-1000 nm is indicative of aggregation.
-
Optionally, to assess the effect on the target protein, pre-incubate the compound with TNFα at a relevant concentration (e.g., 100 nM) and then perform DLS measurements.
Cell-Based NF-κB Reporter Assay for Downstream TNFα Signaling
This assay measures the functional consequence of TNFα inhibition in a cellular context.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNFα
-
Test compounds
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL final concentration) for 6-8 hours. Include a negative control (no TNFα) and a positive control (TNFα without inhibitor).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Normalize the luminescence signal to the positive control and calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the cellular IC50 value.
This guide provides a foundational framework for comparing this compound with alternative aggregation-based inhibitors. Researchers should be aware of the promiscuous nature of many aggregating compounds and perform rigorous secondary assays to confirm the mechanism of action and assess potential off-target effects. The provided protocols offer a starting point for these investigations, but optimization may be required based on specific laboratory conditions and reagents.
References
- 1. Graphviz [graphviz.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. google.com [google.com]
- 4. mdpi.com [mdpi.com]
- 5. color | Graphviz [graphviz.org]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of clotrimazole on TNF-alpha-induced adhesion molecule expression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
JNJ525: A Focused Look at a TNF-α Inhibitor and the Uncharted Territory of Cytokine Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an overview of the small molecule JNJ525, a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α), and addresses the current landscape of publicly available data regarding its cross-reactivity with other cytokines.
This compound has been identified as a small molecule inhibitor of TNF-α.[1][2][3][4][5] Its mechanism of action is distinct, operating through an aggregation-based process. This compound molecules form an ordered conglomerate that induces a quaternary structure switch in the TNF-α protein, thereby preventing its interaction with its receptors, TNFR1 and TNFR2.[2][6][7]
Efficacy Against TNF-α
Experimental data demonstrates the potency of this compound in inhibiting the formation of the TNF-α/TNFR complex. The reported half-maximal inhibitory concentration (IC50) values are:
| Target Interaction | IC50 Value (µM) |
| TNF-α with TNFR1 | 1.2 |
| TNF-α with TNFR2 | 1.1 |
Data sourced from multiple chemical supplier databases, citing original research.[1][3][4][5]
Cross-Reactivity with Other Cytokines: A Data Gap
A comprehensive search of publicly available scientific literature and drug databases reveals a critical gap in the characterization of this compound: there is currently no published data on the cross-reactivity or selectivity profile of this compound against a broader panel of cytokines.
This lack of information makes it impossible to provide a comparative analysis of this compound's performance against other cytokines. For a thorough evaluation of its therapeutic potential and potential off-target effects, a cytokine screening panel would be essential.
General Experimental Protocol for Assessing Cytokine Cross-Reactivity
To provide context for researchers, a typical experimental workflow for determining the selectivity of a compound like this compound is outlined below. This is a generalized protocol and would need to be adapted for the specific compound and assay technology.
Objective: To determine the inhibitory activity of this compound against a panel of pro-inflammatory and anti-inflammatory cytokines.
Methodology: A multiplex immunoassay, such as a Luminex-based assay or an enzyme-linked immunosorbent assay (ELISA) array, would be a common approach.
Workflow:
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Plate Preparation: Assay plates pre-coated with capture antibodies for a panel of cytokines (e.g., IL-1β, IL-6, IL-8, IL-10, IFN-γ, etc.) are used.
-
Incubation: The recombinant cytokines, the test compound (this compound) at various concentrations, and a detection antibody are added to the wells.
-
Signal Detection: After incubation and washing steps, a substrate is added to generate a detectable signal (e.g., fluorescence or chemiluminescence).
-
Data Analysis: The signal intensity is measured, and IC50 values are calculated for each cytokine to determine the concentration of this compound required to inhibit 50% of the cytokine's activity.
Visualizing the Path to Selectivity Profiling
The following diagram illustrates a generalized workflow for assessing the cytokine cross-reactivity of a test compound.
Caption: Generalized workflow for cytokine cross-reactivity screening.
Conclusion
While this compound is an identified inhibitor of TNF-α with a defined mechanism of action, the absence of data on its cross-reactivity with other cytokines is a significant limitation in its current public profile. The information presented here is intended to provide a clear and objective summary of the existing knowledge and to highlight the areas where further research is needed to fully characterize the selectivity of this compound. For drug development professionals, conducting comprehensive selectivity profiling, as outlined in the general protocol, would be a critical next step in the evaluation of this compound.
References
- 1. evetechnologies.com [evetechnologies.com]
- 2. geneticsmr.org [geneticsmr.org]
- 3. idexxbioanalytics.com [idexxbioanalytics.com]
- 4. CIS - CYTOKINE PANELS, INDIVIDUAL CYTOKINES AND SOLUBLE PROTEINS [clinimmsoc.org]
- 5. Clinical significance of Janus Kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of Janus Kinases Limits Pro-Inflammatory but Also Immunosuppressive Circuits in the Crosstalk between Synovial Fibroblasts and Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ-38877605 and Other c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical research data for JNJ-38877605, a potent c-Met inhibitor whose clinical development was halted, alongside other notable c-Met inhibitors: Capmatinib, Tepotinib, and Savolitinib. The objective is to offer a consolidated resource for understanding their relative performance based on available experimental data.
Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention. This guide focuses on small molecule tyrosine kinase inhibitors (TKIs) designed to block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling.
Comparative Efficacy and Potency
The following tables summarize key quantitative data from preclinical studies of JNJ-38877605 and its comparators.
In Vitro Kinase and Cell-Based Assays
| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference(s) |
| JNJ-38877605 | c-Met | Kinase Assay | 4.7 | - | [1] |
| c-Met | Cell-based (Phosphorylation) | Potent inhibition at 500 nM | EBC1, GTL16, NCI-H1993, MKN45 | [2] | |
| Capmatinib | c-Met | Kinase Assay | 0.13 | - | [3] |
| c-Met | Cell-based (Proliferation) | 0.3 - 0.7 | Lung cancer cell lines | [3] | |
| Tepotinib | c-Met | Kinase Assay | - | - | - |
| c-Met | Cell-based (Phosphorylation) | Complete inhibition at 0.1 µM | Hs746T | [4] | |
| Savolitinib | c-Met | Kinase Assay | 12.5 (free drug) | - | [5] |
| c-Met | Cell-based (Tumor Reduction) | 3.7 (free drug) | Hs746t | [5] |
In Vivo Xenograft Studies
| Compound | Animal Model | Tumor Type | Dosing | Efficacy | Reference(s) |
| JNJ-38877605 | Nude mice | Gastric Cancer (GTL16) | 40 mg/kg/day, p.o. | Significant decrease in plasma IL-8 and GROα | [2] |
| Nude mice | Glioblastoma (U251) | 50 mg/kg/day, p.o. | Inhibition of invasion, promotion of apoptosis | [6] | |
| Capmatinib | - | MET-driven tumors | - | Demonstrated tumor growth inhibition | [7] |
| Tepotinib | Nude mice | Pancreatic Cancer (KP-4) | - | Dose-dependent antitumor activity | [4] |
| Savolitinib | Nude mice | Gastric Cancer (MKN-45), Lung Cancer (EBC-1) | Various doses and schedules | Dose- and frequency-dependent antitumor activity | [8] |
Pharmacokinetic Profiles
A comparison of key pharmacokinetic parameters is crucial for understanding the disposition of these inhibitors.
| Compound | Species | Key Pharmacokinetic Parameters | Reference(s) |
| JNJ-38877605 | Human | Rapid absorption (Tmax 1.5-4h), short plasma half-life, no accumulation after 21 days. | [1] |
| Capmatinib | Human | Rapid absorption (Tmax 1-2h), effective elimination half-life of 6.5h, 96% plasma protein binding. | [3] |
| Tepotinib | Mouse | High volume of distribution (>8 L/kg), greater tumor concentration than plasma. | [4] |
| Human | Long effective half-life of ~32h. | [9] | |
| Savolitinib | Preclinical Species | Good absorption, moderate tissue distribution, low to intermediate clearance. | [5] |
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The diagram below illustrates the HGF/c-Met signaling cascade and the point of intervention for c-Met inhibitors.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of c-Met TKIs.
JNJ-38877605 Species-Specific Metabolism
The clinical development of JNJ-38877605 was terminated due to renal toxicity caused by the formation of insoluble metabolites in humans and rabbits, a phenomenon not observed in preclinical studies in rats and dogs.[10] This highlights the critical importance of inter-species metabolite profiling in drug development.
Caption: Species-specific metabolism of JNJ-38877605 leading to renal toxicity.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for assessing the efficacy of a c-Met inhibitor in a tumor xenograft model.
Caption: A generalized workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocols
In Vitro c-Met Kinase Assay (Illustrative Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the c-Met kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic kinase substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., JNJ-38877605) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a control for 100% kinase activity and a known potent inhibitor as a positive control.
-
Add the c-Met kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (Illustrative Protocol)
This protocol outlines a method to assess the effect of a c-Met inhibitor on the proliferation of a c-Met dependent cancer cell line.
Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line with aberrant c-Met signaling.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, Hs746T)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, white-walled tissue culture plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
Tumor Xenograft Model (Illustrative Protocol)
This protocol provides a general framework for evaluating the in vivo antitumor activity of a c-Met inhibitor.
Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
c-Met dependent cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group and the vehicle to the control group according to the predetermined dose and schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the test compound.
Disclaimer: The experimental protocols provided are illustrative and may require optimization for specific applications. The data presented in this guide is based on publicly available research and is intended for informational purposes only.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. A pharmacokinetic-pharmacodynamic model for the MET tyrosine kinase inhibitor, savolitinib, to explore target inhibition requirements for anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ525 with Biologic TNF Inhibitors: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel small molecule TNFα inhibitor, JNJ525, and established biologic TNF inhibitors, including adalimumab, infliximab, and etanercept. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, in vitro potency, and the experimental protocols used for their evaluation.
Executive Summary
Tumor necrosis factor-alpha (TNFα) is a key cytokine implicated in the pathogenesis of numerous inflammatory diseases. While biologic TNF inhibitors have revolutionized the treatment of these conditions, the development of small molecule inhibitors offers an alternative therapeutic approach. This compound is a small molecule inhibitor of TNFα that operates through a distinct aggregation-based mechanism, differentiating it from the direct binding and neutralization mechanism of biologic monoclonal antibodies and receptor fusion proteins. This guide presents a side-by-side comparison of their in vitro activities and the methodologies used to assess them.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and key biologic TNF inhibitors against TNFα.
Table 1: this compound Inhibitory Activity
| Compound | Target Interaction | Assay | IC50 (µM) |
| This compound | TNFα - TNFR1 Complex Formation | TR-FRET | 1.2 ± 0.2 |
| This compound | TNFα - TNFR2 Complex Formation | TR-FRET | 1.1 ± 0.1 |
Table 2: Biologic TNF Inhibitor Binding Affinity to Soluble TNFα
| Biologic Agent | Target | Assay | Dissociation Constant (Kd) (pM) |
| Adalimumab | Soluble TNFα | Surface Plasmon Resonance | 8.6 |
| Infliximab | Soluble TNFα | Surface Plasmon Resonance | 4.2 |
| Etanercept | Soluble TNFα | Surface Plasmon Resonance | 0.4 |
Table 3: Comparative TNFα Neutralization Potency of Biologic Inhibitors in a Cellular Assay
| Biologic Agent | Target | Assay | IC50 (ng/mL) |
| Adalimumab | TNFα-induced cytotoxicity | L929 Cell Assay | ~10-30 |
| Infliximab | TNFα-induced cytotoxicity | L929 Cell Assay | ~10-40 |
| Etanercept | TNFα-induced cytotoxicity | L929 Cell Assay | ~5-20 |
Note: The IC50 values for biologic TNF inhibitors in the L929 assay can vary between studies and specific assay conditions. The values presented here are an approximate range based on available literature for comparative purposes.
Mechanisms of Action
The inhibitory mechanisms of this compound and biologic TNF inhibitors are fundamentally different.
This compound: Aggregation-Based Inhibition
This compound is a small molecule that is believed to induce the aggregation of TNFα. This aggregation alters the protein's conformation and prevents it from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling.
Biologic TNF Inhibitors: Direct Neutralization
Biologic TNF inhibitors, such as monoclonal antibodies (adalimumab, infliximab) and a soluble receptor fusion protein (etanercept), directly bind to TNFα. This binding physically blocks the interaction of TNFα with its cell surface receptors, effectively neutralizing its pro-inflammatory activity.[1][2][3]
Mandatory Visualizations
Signaling Pathway Diagrams
References
A Head-to-Head Comparison of Small Molecule TNFα Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals evaluating the next generation of TNFα-targeting therapeutics.
This guide provides a detailed, objective comparison of three emerging small molecule Tumor Necrosis Factor-alpha (TNFα) inhibitors: balinatunfib (SAR441566), isomyosamine, and benpyrine. These orally available compounds represent a significant potential advancement over current biologic therapies, offering the promise of improved patient convenience, reduced immunogenicity, and potentially broader applications, including CNS-related inflammatory diseases.[1] This comparison focuses on their mechanisms of action, preclinical and clinical efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Introduction to TNFα and the Rationale for Small Molecule Inhibitors
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic, pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease.[2] It exists as a homotrimeric protein that signals through two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). While TNFR1 activation is largely associated with pro-inflammatory and apoptotic signaling, TNFR2 signaling is linked to immune regulation and tissue homeostasis.[3]
Current anti-TNFα biologics, such as monoclonal antibodies and soluble receptor fusion proteins, have revolutionized the treatment of these conditions. However, their parenteral administration, high cost, and potential for immunogenicity present significant drawbacks.[2] Small molecule inhibitors offer several potential advantages, including oral bioavailability, lower manufacturing costs, and the ability to penetrate tissues and compartments inaccessible to large protein therapeutics, such as the central nervous system.[1]
Comparative Analysis of Small Molecule TNFα Inhibitors
This section provides a head-to-head comparison of balinatunfib, isomyosamine, and benpyrine, focusing on their distinct mechanisms of action and available performance data.
Balinatunfib (SAR441566)
Developed through a collaboration between Sanofi and UCB, balinatunfib is a first-in-class oral, selective inhibitor of TNFR1 signaling. It functions by stabilizing an asymmetric, non-signaling conformation of the soluble TNFα trimer, thereby preventing its effective binding to TNFR1 while preserving the potentially beneficial signaling through TNFR2.[4] This selective mechanism may offer a more favorable safety profile compared to broad TNFα blockade.
Isomyosamine
Isomyosamine is a novel, orally administered small molecule plant alkaloid that regulates the immune system by modulating TNFα and other pro-inflammatory cytokines.[5][6] Its proposed mechanism involves the selective blockade of overactivated TNFα, without interfering with its normal immunological functions in response to infection.[5][7] This selectivity, combined with its ability to cross the blood-brain barrier, positions isomyosamine as a promising candidate for a wide range of inflammatory conditions.[5]
Benpyrine
Benpyrine is a highly specific, orally active small molecule TNFα inhibitor identified through structure-based virtual screening.[8][9] It directly binds to TNFα and blocks its interaction with TNFR1.[10] Preclinical studies have demonstrated its potential in various inflammatory disease models.
Quantitative Data Summary
The following tables summarize the available quantitative data for each small molecule inhibitor, allowing for a direct comparison of their biochemical and pharmacological properties.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| Balinatunfib (SAR441566) | Soluble TNFα | Surface Plasmon Resonance | K_D | 15.1 nM | [11] |
| Human Whole Blood | CD11b Expression | IC_50 | 35 nM | [11] | |
| Benpyrine | TNFα-TNFR1 Interaction | ELISA | IC_50 | 0.109 µM | [10] |
| TNFα | Isothermal Titration Calorimetry | K_D | 82.1 µM | [10] | |
| Isomyosamine | TNFα | Data Not Publicly Available | - | - |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| Balinatunfib (SAR441566) | Collagen-Induced Arthritis (Mouse) | 10-30 mg/kg, oral, BID | Dose-dependent reduction in arthritis score, comparable to anti-TNF biologic | [12][13] |
| Benpyrine | Collagen-Induced Arthritis (Mouse) | 25-50 mg/kg, oral, daily | Significant relief of arthritis symptoms and reduction in pro-inflammatory cytokines | [10] |
| Endotoxemia (Mouse) | 25 mg/kg, oral | Attenuated TNFα-induced inflammation, reducing liver and lung injury | [8][9] | |
| Psoriasiform Inflammation (Mouse) | oral gavage | Significantly relieved symptoms | [8] | |
| Isomyosamine | Sarcopenia (Elderly Patients, Phase 2a) | Oral, once daily | Significant decrease in TNFα, IL-6, and sTNFR1 levels | [6][14] |
Table 3: Clinical Development and Pharmacokinetics
| Inhibitor | Highest Development Phase | Indication(s) | Key Pharmacokinetic Properties | Reference |
| Balinatunfib (SAR441566) | Phase 2 | Psoriasis, Rheumatoid Arthritis, Crohn's Disease, Ulcerative Colitis | Orally bioavailable, anticipated once-daily dosing | [12][15][16] |
| Isomyosamine | Phase 2b | Sarcopenia/Frailty | Orally administered; Half-life of 15-45 minutes; Dose-proportional exposure | [5][7] |
| Benpyrine | Preclinical | Inflammatory and Autoimmune Diseases | Orally active | [8][10] |
Signaling Pathways and Experimental Workflows
Visual representations of the TNFα signaling pathway and key experimental workflows provide a deeper understanding of the inhibitors' mechanisms and the methods used for their evaluation.
Caption: TNFα signaling pathway and points of intervention for small molecule inhibitors.
Caption: Generalized workflow for the Collagen-Induced Arthritis (CIA) mouse model.
Caption: Workflow for the L929 TNFα-mediated cytotoxicity assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to evaluate the efficacy of anti-arthritic compounds.
-
Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Oral administration of the small molecule inhibitor or vehicle control is typically initiated after the booster immunization, around day 21-25, or upon the first signs of arthritis.
-
Dosing regimens vary depending on the pharmacokinetic properties of the compound (e.g., once or twice daily).
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored 3-4 times per week using a scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is typically 16.
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
-
Endpoint Analysis:
-
Histology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured by ELISA.
-
L929 TNFα-Mediated Cytotoxicity Assay
This in vitro assay is used to determine the ability of a compound to inhibit the cytotoxic effects of TNFα.
-
Cell Line: Murine L929 fibrosarcoma cells, which are sensitive to TNFα-induced apoptosis, are used.[2]
-
Procedure:
-
Cell Seeding: L929 cells are seeded in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubated overnight.
-
Sensitization: Cells are sensitized to TNFα-induced apoptosis by adding actinomycin D (typically at a final concentration of 1 µg/mL).[15]
-
Treatment: Cells are treated with a constant, sub-maximal concentration of recombinant human TNFα and varying concentrations of the small molecule inhibitor.
-
Incubation: The plate is incubated for 18-24 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% protection from TNFα-induced cell death.
Conclusion
Small molecule TNFα inhibitors represent a promising new frontier in the treatment of inflammatory and autoimmune diseases. Balinatunfib, with its selective TNFR1 inhibition, and isomyosamine and benpyrine, with their distinct mechanisms of modulating TNFα activity, all demonstrate significant potential in preclinical and/or early clinical studies. The oral route of administration for these compounds is a major advantage over existing biologic therapies.
For researchers and drug development professionals, the choice of which small molecule inhibitor to investigate further will depend on the specific therapeutic indication, the desired mechanism of action (e.g., selective vs. broad TNFα inhibition), and the evolving clinical data on efficacy and safety. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these and other emerging small molecule TNFα inhibitors. As more data becomes available, a clearer picture of the therapeutic potential and relative advantages of each of these compounds will emerge.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. TNF Pharmaceuticals Initiates Phase 2b Clinical Trial of First Oral TNF-Alpha Inhibitor - TNF Pharmaceuticals [tnfpharma.com]
- 6. TNF Pharmaceuticals Delivers Podium Presentation of Novel Oral TNF-Alpha Inhibitor at Premier International Conference on Frailty and Sarcopenia - TNF Pharmaceuticals [tnfpharma.com]
- 7. Phase IIb Trial for Isomyosamine Begins – Medthority [medthority.com]
- 8. TNF Pharmaceuticals Announces Positive Clinical Data Supporting Clinical Trial Expansion - TNF Pharmaceuticals [tnfpharma.com]
- 9. investing.com [investing.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. TNF Pharmaceuticals Delivers Platform Presentation of Oral TNF-Alpha Inhibitor Isomyosamine at British Geriatrics Society’s Spring Meeting 2025 - TNF Pharmaceuticals [tnfpharma.com]
- 12. Modes of L929 cell death induced by TNF-alpha and other cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Double-blind, Placebo-controlled, Randomized, Single Ascending, and Multiple Dose Phase 1 Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Oral Dose Isomyosamine Capsules in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Double-blind, Placebo-controlled, Randomized, Single Ascending, and Multiple Dose Phase 1 Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Oral Dose Isomyosamine Capsules in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
